Somatostatin acetate
Description
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYNCDIZASLOMM-HMAILDBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H108N18O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1697.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54472-66-1 | |
| Record name | Somatostatin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOMATOSTATIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Somatostatin acetate mechanism of action in neuronal cells
An In-depth Technical Guide to the Mechanism of Action of Somatostatin Acetate in Neuronal Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (SST), a cyclic neuropeptide, and its synthetic acetate salt form, are potent neuromodulators in the central nervous system (CNS). Acting through a family of five distinct G-protein coupled receptors (SSTR1-5), somatostatin exerts a predominantly inhibitory influence on neuronal excitability and neurotransmitter release. This guide provides a detailed examination of the molecular mechanisms underpinning somatostatin's action in neuronal cells. It covers receptor binding and activation, downstream intracellular signaling cascades, modulation of ion channel activity, and the resulting physiological effects. This document synthesizes quantitative data from key studies, outlines common experimental protocols for investigating the somatostatinergic system, and provides visual diagrams of the core signaling pathways.
Introduction
Somatostatin is endogenously present in two primary bioactive forms, SST-14 and SST-28[1]. It is expressed in specific subpopulations of interneurons throughout the CNS, where it often co-localizes with the classical inhibitory neurotransmitter GABA[2][3]. Its function as a neurotransmitter and neuromodulator is critical for fine-tuning neuronal activity and has been implicated in processes such as learning, memory, and the pathophysiology of several neuropsychiatric disorders[4][5]. This compound, a synthetic and stable form, mimics these endogenous actions and is a valuable tool for research and therapeutic development. The peptide's effects are initiated by its binding to one or more of the five SSTR subtypes, which exhibit distinct but overlapping distribution patterns in the brain and couple to various intracellular effector systems[4][6].
Somatostatin Receptors (SSTRs) and Ligand Binding
All five SSTR subtypes are members of the GPCR superfamily and are coupled to inhibitory G-proteins (Gαi/o) that are sensitive to pertussis toxin[7][8]. This interaction is the primary step that triggers the downstream signaling events. The binding affinity of somatostatin for its receptors is typically in the low nanomolar range, indicating a high-potency interaction.
Data Presentation: Receptor Binding Affinities and Functional Potency
The following tables summarize key quantitative data regarding the binding and functional effects of somatostatin in various neuronal and model cell systems.
Table 1: Somatostatin Receptor Binding Affinities (Kd)
| Cell Type / Preparation | Receptor Subtype(s) | Ligand | Kd (nM) | Reference |
|---|---|---|---|---|
| Mouse Cortical Neurons | Mixed Population | 125I-CGP 23996 | 2.76 | [9] |
| RINm5F Insulinoma Cells | Mixed Population | 125I-Tyr11]SRIF | 0.04 ± 0.01 | [10] |
| RINm5F Insulinoma Cells | Mixed Population | Somatostatin | 0.24 ± 0.04 | [10] |
| C6 Glioma Cells | Mixed Population | 177Lu-DOTA-Peptide 2 | 12.06 | [3] |
| HEK-SST2 Cells | SSTR2 | 177Lu-DOTA-TATE | 0.08 ± 0.02 |[11] |
Table 2: Functional Inhibitory/Excitatory Concentrations (IC50/EC50)
| Effect | Neuronal System | IC50 / EC50 | Reference |
|---|---|---|---|
| Inhibition of Ca2+ Current | Guinea-pig Submucosal Neurons | ~4 nM | [1] |
| Hyperpolarization | Rat Subicular Neurons | ~100 nM (EC50) | [4] |
| Inhibition of IL-6 Release | Rat Cortical Astrocytes | ~10 nM (EC50) | [8] |
| Inhibition of Insulin Secretion | RINm5F Insulinoma Cells | 0.43 ± 0.15 nM (IC50) |[10] |
Table 3: Modulation of Neuronal Ion Currents
| Ion Current | Neuronal System | Effect | Magnitude | Reference |
|---|---|---|---|---|
| High-Voltage Activated Ca2+ | Rat Neostriatal Neurons | Inhibition | ~35% | [12] |
| High-Voltage Activated Ca2+ | Guinea-pig Submucosal Neurons | Inhibition | Up to 50% | [1] |
| Inwardly Rectifying K+ (GIRK) | Rat Thalamic Reticular Neurons | Activation | 15 ± 3% increase in conductance | [7][13] |
| Miniature EPSCs | Rat Thalamic Reticular Neurons | Inhibition (Frequency) | 33 ± 8% reduction | [7][13] |
| Evoked EPSCs | Rat Thalamic Reticular Neurons | Inhibition (Amplitude) | Depression to 37 ± 8% of control |[7][13] |
Core Signaling Pathways
The binding of somatostatin to its receptors initiates a cascade of intracellular events, leading to the modulation of neuronal function. The primary mechanisms include the inhibition of adenylyl cyclase, direct G-protein modulation of ion channels, and activation of other enzymatic pathways.
Canonical Pathway: Inhibition of Adenylyl Cyclase
The most well-characterized action of SSTRs is the inhibition of adenylyl cyclase (AC) activity. This occurs via the Gαi subunit of the G-protein complex. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA)[8][10][14]. This pathway is fundamental to many of somatostatin's inhibitory effects on hormone and neurotransmitter release[10]. In some cases, SSTR activation can inhibit forskolin-stimulated cAMP accumulation by up to 50% in brain tissues like the frontal cortex and hypothalamus[15].
Modulation of Ion Channels
Somatostatin directly modulates the activity of several key neuronal ion channels, leading to changes in membrane potential and calcium influx. These effects are often mediated by the Gβγ subunits of the G-protein complex and are generally independent of cAMP[1][16].
-
Potassium (K+) Channels: Somatostatin activates inwardly rectifying K+ channels (GIRK or Kir3) and KCNQ (M-type) channels[4][7]. The opening of these channels allows K+ to exit the cell, leading to membrane hyperpolarization and a decrease in neuronal excitability[4][17][18]. This action is mediated by SSTR2 and SSTR4 in some systems[5].
-
Calcium (Ca2+) Channels: Somatostatin inhibits high-voltage activated Ca2+ channels, particularly N-type and P/Q-type channels[7][12]. This reduces the influx of calcium into the presynaptic terminal, which is a critical step for neurotransmitter release[15]. This inhibitory action is a primary mechanism by which somatostatin presynaptically suppresses the release of other neurotransmitters, such as glutamate[2][7].
Other Signaling Pathways
Beyond the canonical cAMP pathway and direct ion channel modulation, SSTRs can engage other signaling molecules:
-
MAPK Pathway: SSTRs, particularly SSTR1, can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This activation is complex and can involve Ras, Raf-1, and the protein tyrosine phosphatase SHP-2[19][20]. The functional consequence of this pathway in neurons is context-dependent, influencing processes from cell proliferation to synaptic plasticity[2].
-
Protein Kinase C (PKC): In some neuronal types, SSTR signaling involves PKC. For instance, SSTR4 can signal to voltage-gated Ca2+ channels via a Gq-PKC pathway in retinal neurons[14]. PKC activation can also be part of a negative feedback loop, reducing the subsequent inhibition of Ca2+ channels by somatostatin[21].
-
cGMP-dependent Protein Kinase (cGMP-PK): Evidence suggests that a soluble pathway involving cGMP-PK contributes to the sustained inhibition of neuronal calcium channels by somatostatin[22].
Experimental Protocols
Investigating the mechanism of action of somatostatin in neurons requires specialized techniques. Below are outlines of common experimental workflows.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents and changes in membrane potential in a single neuron.
Objective: To measure the effect of this compound on voltage-gated Ca2+ currents and inwardly rectifying K+ currents.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from hippocampus or cortex) from a rodent model. Maintain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics. Target neurons of interest (e.g., pyramidal neurons).
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-8 MΩ.
-
Internal Solution:
-
For K+ Currents: Fill pipettes with a potassium gluconate-based solution containing (in mM): 128 KCl, 10 HEPES, 10 EGTA, 2 MgATP, and 0.5 Na2GTP, pH adjusted to 7.2[6].
-
For Ca2+ Currents: Fill pipettes with a cesium-based solution to block K+ channels, containing (in mM): CsCl, HEPES, EGTA, MgATP, Na2GTP, and QX-314 to block Na+ channels.
-
-
Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Clamp the neuron at a holding potential (e.g., -70 mV).
-
To measure Ca2+ currents, apply depolarizing voltage steps (e.g., to 0 mV).
-
To measure GIRK currents, apply hyperpolarizing voltage ramps or steps.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse this compound (e.g., 100 nM - 1 µM) into the bath and record the changes in ion currents.
-
Washout: Perfuse with standard aCSF to determine the reversibility of the effect.
Protocol: cAMP Accumulation Assay
This biochemical assay is used to measure changes in intracellular cAMP levels in a cell population.
Objective: To determine if this compound inhibits adenylyl cyclase activity in cultured neuronal cells.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., primary cortical cultures or a suitable cell line) in 48-well plates and grow to confluency[23].
-
Pre-incubation: Wash cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor such as IBMX (isobutylmethylxanthine) to prevent cAMP degradation.
-
Treatment: Treat cells with different concentrations of this compound for a defined period. Include control wells (no somatostatin) and wells with an adenylyl cyclase stimulator like forskolin.
-
Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay[24][25].
-
Data Analysis: Normalize cAMP levels to protein concentration in each sample. Plot a dose-response curve to calculate the IC50 for somatostatin's inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
The mechanism of action of this compound in neuronal cells is multifaceted, primarily characterized by potent inhibitory effects. Through its interaction with five distinct Gi/o-coupled receptors, somatostatin orchestrates a reduction in neuronal excitability and synaptic transmission. The core mechanisms involve the inhibition of the adenylyl cyclase/cAMP pathway, the activation of K+ channels leading to hyperpolarization, and the inhibition of Ca2+ channels to decrease neurotransmitter release. The existence of additional signaling pathways, such as the MAPK cascade, adds further complexity, allowing for the fine-tuning of neuronal function over different timescales. A thorough understanding of these subtype-specific signaling pathways is crucial for the development of targeted therapeutics for neurological and psychiatric disorders where the somatostatinergic system is dysregulated.
References
- 1. Inhibition of calcium currents by noradrenaline, somatostatin and opioids in guinea-pig submucosal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin Depresses the Excitability of Subicular Bursting Cells: Roles of Inward Rectifier K+ Channels, KCNQ channels and Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of somatostatin receptor subtypes in membrane ion channel modification by somatostatin in pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Somatostatin Inhibits Thalamic Network Oscillations In Vitro: Actions on the GABAergic Neurons of the Reticular Nucleus | Journal of Neuroscience [jneurosci.org]
- 8. Somatostatin inhibits interleukin 6 release from rat cortical type I astrocytes via the inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptors on cortical neurones and adenohypophysis: comparison between specific binding and adenylate cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of somatostatin receptors which mediate inhibition of insulin secretion in RINm5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin modulates Ca2+ currents in neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Somatostatin inhibits thalamic network oscillations in vitro: actions on the GABAergic neurons of the reticular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Somatostatin activates an inwardly rectifying K+ conductance in freshly dispersed rat somatotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Somatostatin activates an inwardly rectifying K+ conductance in freshly dispersed rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein kinase C blocks somatostatin-induced modulation of calcium current in chick sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Somatostatin-induced inhibition of neuronal Ca2+ current modulated by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Real-time monitoring of somatostatin receptor-cAMP signaling in live pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
An In-depth Technical Guide to the Somatostatin Acetate Signaling Pathway via SSTR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the somatostatin acetate signaling pathway mediated by the somatostatin receptor subtype 2 (SSTR2). It details the molecular mechanisms, quantitative pharmacological data, and key experimental protocols relevant to the study of this critical pathway in physiology and disease.
Introduction to Somatostatin and SSTR2
Somatostatin is a cyclic peptide hormone that plays a pivotal inhibitory role in various physiological processes, including neurotransmission and endocrine and exocrine secretion. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Among these, SSTR2 is a prominent and widely expressed subtype, particularly in neuroendocrine tissues and many types of tumors, making it a key therapeutic target.[1][2] this compound, and its synthetic analogs like octreotide, bind with high affinity to SSTR2, initiating a cascade of intracellular signaling events that ultimately lead to the modulation of cellular functions such as hormone secretion, cell proliferation, and apoptosis.[3][4]
Core Signaling Pathways of SSTR2
Activation of SSTR2 by this compound triggers multiple downstream signaling pathways, primarily through its coupling to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5]
Inhibition of Adenylyl Cyclase and Regulation of cAMP
The canonical signaling pathway for SSTR2 involves the inhibition of adenylyl cyclase. Upon agonist binding, the activated Gαi subunit of the G-protein complex dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby decreasing the phosphorylation of its downstream targets that are involved in hormone secretion and cell proliferation.[5]
Modulation of Ion Channels
SSTR2 activation also leads to the modulation of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, which causes membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[7] The net effect of these actions is a reduction in intracellular calcium concentration, a key signal for hormone and neurotransmitter release.[8]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
This compound, acting through SSTR2, can inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5] This inhibitory effect is often mediated by the activation of protein tyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate key components of the PI3K cascade.[5]
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The regulation of the MAPK/ERK pathway by SSTR2 is complex and can be cell-type dependent. While some studies report an inhibition of this pathway, often through the activation of phosphatases, others have shown a stimulation of ERK phosphorylation.[5] The differential engagement of scaffolding proteins like β-arrestins may contribute to these varied responses.
Receptor Internalization and Desensitization
Upon prolonged agonist exposure, SSTR2 undergoes desensitization and internalization, a common regulatory mechanism for GPCRs.[9] This process involves the phosphorylation of the receptor, followed by the recruitment of β-arrestins, which uncouple the receptor from G-proteins and target it for endocytosis.[7] The internalized receptors can then be either recycled back to the cell surface or targeted for lysosomal degradation.[4]
Quantitative Data on SSTR2 Ligand Interactions
The following tables summarize key quantitative data for the binding and functional potency of somatostatin and its analogs at the human SSTR2.
| Ligand | Binding Affinity (Ki, nM) | Reference(s) |
| Somatostatin-14 | ~0.1 (Kd) | [6] |
| Somatostatin-28 | High Affinity | [10] |
| Octreotide | 0.9 ± 0.1 | [5] |
| Lanreotide | High Affinity | [4] |
| Pasireotide | High Affinity | [4] |
Table 1: Binding Affinity of Somatostatin and Analogs for SSTR2.
| Assay | Ligand | Parameter | Value (nM) | Reference(s) |
| cAMP Inhibition | Somatostatin-14 | EC50 | 0.35 | [6] |
| cAMP Inhibition | Octreotide | IC50 | 0.3 (0.16-0.55) | [5] |
| cAMP Inhibition | SOM230 (Pasireotide) | EC50 | 58 | [7] |
| Ca2+ Mobilization | Somatostatin-28 | EC50 | 9.65 x 10-8 M | [11] |
Table 2: Functional Potency of Somatostatin Analogs at SSTR2.
Experimental Protocols
Detailed methodologies for key experiments used to study the SSTR2 signaling pathway are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a ligand for SSTR2.
Materials:
-
Cell membranes prepared from cells expressing SSTR2.
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled test compound (e.g., this compound).
-
Binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% w/v BSA, protease inhibitors).[12]
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and gamma counter.
Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg of protein).
-
Add a range of concentrations of the unlabeled test compound.
-
Add the radioligand at a fixed concentration (e.g., ~50 pM).[5]
-
Incubate at 30°C for 60 minutes.[13]
-
Rapidly filter the reaction mixture through the pre-soaked GF/C filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity.
Materials:
-
Cells stably expressing human SSTR2 (e.g., HEK293 or CHO cells).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).[5]
-
Forskolin.
-
Test compound (e.g., this compound).
-
cAMP enzyme immunoassay (EIA) kit.
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with various concentrations of the test compound for 15 minutes at 37°C.[5]
-
Stimulate cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C to induce cAMP production.[5]
-
Lyse the cells and measure cAMP levels using a cAMP EIA kit according to the manufacturer's instructions.
-
Generate a standard curve and calculate the cAMP concentration in each sample.
-
Plot the percentage of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC50 value.[5]
Western Blot for Phosphorylated ERK1/2 and Akt
This protocol detects the phosphorylation status of key signaling proteins.
Materials:
-
Cells expressing SSTR2.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated and total ERK1/2 and Akt.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Serum-starve cells overnight.
-
Treat cells with the test compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 or Akt as a loading control.[5]
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of SSTR2.
Materials:
-
Cells expressing tagged SSTR2 (e.g., with GFP or HA).[7][11]
-
Test compound.
-
Fixation solution (e.g., 4% formaldehyde).
-
Mounting medium with DAPI.
-
Confocal microscope or high-content imager.
Procedure:
-
Seed cells in a suitable imaging plate or slide.
-
Treat cells with the test compound for a specific time course (e.g., 30 minutes) at 37°C.[9]
-
Wash cells with PBS and fix with formaldehyde.
-
Mount the cells with a DAPI-containing mounting medium.
-
Image the cells using a confocal microscope.
-
Quantify receptor internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular compartments.[11]
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration.
Materials:
-
Cells expressing SSTR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[7]
-
Extracellular solution (e.g., HBSS).
-
Test compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with the extracellular solution.
-
Place the plate in the fluorescence reader and record a baseline fluorescence signal.
-
Inject the test compound and continue to monitor fluorescence changes over time.
-
Analyze the data to determine the peak fluorescence response, which corresponds to the increase in intracellular calcium.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core SSTR2 signaling pathway and a typical experimental workflow.
Caption: Core signaling pathways activated by this compound via the SSTR2 receptor.
Caption: A typical experimental workflow for a cAMP inhibition assay.
Conclusion
The this compound signaling pathway via SSTR2 is a multifaceted network that plays a crucial role in regulating cellular function, particularly in neuroendocrine systems. A thorough understanding of its core signaling cascades, quantitative pharmacology, and the experimental methodologies used for its investigation is essential for researchers and drug development professionals. This guide provides a foundational resource for further exploration and therapeutic targeting of this important pathway.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin (SSTR2) receptors mediate phospholipase C-independent Ca2+ mobilization in rat AR42J pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
The Role of Somatostatin Acetate in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin acetate, a synthetic analog of the natural peptide hormone somatostatin, exerts a potent inhibitory influence on pancreatic beta-cells, primarily by suppressing insulin secretion. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on beta-cell function. Detailed experimental protocols for studying these interactions are presented, and key signaling cascades are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in the field of diabetes and metabolic disease drug development.
Introduction
Somatostatin is a key paracrine regulator within the pancreatic islets of Langerhans, secreted by delta-cells.[1][2] Its synthetic and more stable analog, this compound, is utilized therapeutically to inhibit the secretion of various hormones, including insulin.[3] Understanding the precise mechanisms by which this compound modulates pancreatic beta-cell function is critical for the development of targeted therapies for conditions such as hyperinsulinism and for refining our knowledge of islet pathophysiology in diabetes.[1] This document serves as a technical resource, consolidating current knowledge on the inhibitory actions of this compound on insulin secretion.
Mechanism of Action of this compound in Pancreatic Beta-Cells
The primary function of this compound in pancreatic beta-cells is the potent inhibition of insulin secretion.[1][3][4] This is achieved through a multi-faceted mechanism initiated by the binding of somatostatin to its specific G-protein coupled receptors (GPCRs) on the beta-cell surface.[1][5]
Somatostatin Receptors (SSTRs) in Human and Rodent Beta-Cells
Pancreatic beta-cells express multiple subtypes of somatostatin receptors (SSTRs), with notable differences between species. In humans, SSTR2 is the predominant receptor subtype in beta-cells, although other isoforms like SSTR1, SSTR3, and SSTR5 also contribute to the effects of somatostatin.[1][5] In contrast, rodent beta-cells predominantly express SSTR5.[1][5] This species-specific difference is a crucial consideration in preclinical research.
Table 1: Somatostatin Receptor Subtype Expression in Pancreatic Islet Cells
| Receptor Subtype | Human Beta-Cells | Human Alpha-Cells | Human Delta-Cells | Rodent Beta-Cells | Rodent Alpha-Cells |
| SSTR1 | Strongly expressed in all beta-cells[6][7] | Moderately expressed (26%)[6] | Few[6] | Present | - |
| SSTR2 | Present (46%)[6]; functionally dominant[5] | Strongly expressed (89%)[6] | Few[6] | - | Predominantly SSTR2[1][5] |
| SSTR3 | Poorly expressed[6] | Occasionally detected[6] | Few[6] | Present | - |
| SSTR4 | Absent[6] | Absent[6] | Absent[6] | Present | - |
| SSTR5 | Abundantly expressed (87%)[6] | Moderately expressed (35%)[6] | Preferentially expressed (75%)[6] | Predominantly SSTR5[1][4][8] | - |
Intracellular Signaling Pathways
Upon binding to SSTRs, which are coupled to inhibitory G-proteins (Gi/o), this compound triggers a cascade of intracellular events that collectively suppress insulin secretion.[1][5]
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3][5] Reduced cAMP attenuates the potentiation of insulin exocytosis.
-
Modulation of Ion Channel Activity:
-
Activation of K+ Channels: Somatostatin activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5][9] This hyperpolarization moves the membrane potential further from the threshold required to open voltage-gated calcium channels.
-
Inhibition of Ca2+ Channels: Somatostatin directly inhibits voltage-gated Ca2+ channels (specifically P/Q-type), reducing the influx of calcium that is a critical trigger for insulin vesicle fusion and exocytosis.[1][5]
-
-
Direct Inhibition of Exocytosis: Evidence suggests that somatostatin can also directly inhibit the exocytotic machinery downstream of Ca2+ influx, in a manner independent of cAMP and Ca2+ concentration changes.[1][5]
-
Inhibition of Glucose Metabolism: Somatostatin has been shown to inhibit glucose-stimulated oxidative respiration in murine beta-cells, which would lead to a decrease in the ATP/ADP ratio, further contributing to the opening of ATP-sensitive potassium (KATP) channels and membrane hyperpolarization.[4]
Quantitative Effects of this compound on Insulin Secretion
The inhibitory effect of somatostatin on insulin secretion is dose-dependent and can be substantial.
Table 2: Quantitative Data on the Inhibition of Insulin Secretion by Somatostatin
| Parameter | Species/Model | Somatostatin Analog/Concentration | Effect on Insulin Secretion | Reference |
| Inhibition of Depolarization-Evoked Exocytosis | Human beta-cells | Somatostatin | >70% reduction | [5] |
| Inhibition of Glucose-Stimulated Insulin Secretion | Conscious, catheterized rats | BIM23014C (7.5 μg, i.v.) | Plasma insulin reduced from 4.5±0.5 ng/ml to 2.3±0.5 ng/ml | [10] |
| Inhibition of Basal Insulin Secretion | Maturity-onset diabetics | Somatostatin infusion | ~50% inhibition | [11] |
| Inhibition of Glucose-Stimulated O2 Consumption | Isolated mouse islets | Somatostatin (100 nM) | Abolished glucose-stimulated ΔO2 | [4] |
| Inhibition of Glucose-Stimulated O2 Consumption | MIN6 cells (murine beta-cell line) | Somatostatin (100 nM) | 80 ± 28% inhibition of glucose-stimulated ΔO2 | [4] |
| Modulation of Biphasic Insulin Secretion | Perfused rat pancreas | Somatostatin-28 (32 and 80 pM) | Marked attenuation of both first and second phases | [12] |
| Modulation of First-Phase Insulin Secretion | Perfused rat pancreas | Somatostatin-28 (16 pM) | Suppression of only the first phase | [12] |
Experimental Protocols
Investigating the function of this compound in pancreatic beta-cells involves a variety of in vitro and in vivo techniques.
In Vitro Islet Secretion Assay (Static Incubation)
This protocol is designed to measure hormone secretion from isolated pancreatic islets in response to various stimuli.
-
Islet Isolation:
-
Perfuse the pancreas of a mouse or rat via the common bile duct with a solution of collagenase P in Hank's Balanced Salt Solution (HBSS).[13]
-
Excise the pancreas and incubate at 37°C to allow for tissue dissociation.[13]
-
Wash the digested tissue multiple times with cold HBSS to remove the collagenase.[8]
-
Purify islets by hand-picking under a stereomicroscope or by density gradient centrifugation.[8][13]
-
Culture islets overnight in RPMI-1640 medium containing 11 mM glucose and 10% fetal bovine serum to allow for recovery.[8]
-
-
Pre-incubation:
-
Place a defined number of islets (e.g., 10-50) into a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1-3 mM), 0.1% BSA, and protease inhibitors.[14]
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 atmosphere to establish a basal secretion rate and wash out pre-secreted hormones.[14]
-
-
Stimulation:
-
Transfer the islets to fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound or SSTR-selective agonists.[14]
-
Include control groups with low glucose, high glucose alone, and positive controls like high KCl or arginine.[14]
-
Incubate for 30-60 minutes at 37°C.[14]
-
-
Sample Collection and Analysis:
Perifusion Assay for Dynamic Hormone Secretion
This method allows for the real-time measurement of hormone secretion from isolated islets in response to changing secretagogue concentrations.
-
Islet Preparation: Isolate and culture islets as described in the static incubation protocol.
-
Perifusion System Setup:
-
Place a group of islets into a perifusion chamber.
-
Continuously supply the chamber with a buffer (e.g., KRB) at a constant flow rate.
-
The composition of the perifusion buffer can be changed over time to introduce different concentrations of glucose, this compound, and other test compounds.
-
-
Experimental Procedure:
-
Begin by perifusing with a low glucose buffer to establish a baseline secretion rate.
-
Switch to a high glucose buffer to stimulate insulin secretion.
-
Introduce this compound into the high glucose buffer to observe its inhibitory effect.
-
Wash out the this compound to observe any rebound in secretion.
-
-
Fraction Collection and Analysis:
-
Collect the effluent from the perifusion chamber in timed fractions.
-
Analyze the hormone concentration in each fraction by ELISA or RIA.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Somatostatin signaling pathway in pancreatic beta-cells.
References
- 1. The somatostatin receptor in human pancreatic β-cells [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: A quantitative double-label immunohistochemial analysis - ProQuest [proquest.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Somatostatin: mechanism of action in pancreatic islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of somatostatin on insulin secretion is not mediated via the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of somatostatin on growth hormone, insulin and glucagon secretion in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of somatostatin-28 on dynamics of insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, high efficiency isolation of pancreatic ß-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Somatostatin Acetate Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of somatostatin acetate to its receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with somatostatin and its analogs. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the intracellular signaling pathways initiated upon receptor activation.
Introduction to Somatostatin and its Receptors
Somatostatin is a naturally occurring cyclic peptide hormone that exists in two biologically active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28). It plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling. The biological effects of somatostatin are mediated through its interaction with a family of five G protein-coupled receptors (GPCRs), designated as somatostatin receptors 1 through 5 (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1][2] These receptors are distributed throughout the body, with varying expression patterns in different tissues and tumors. The affinity of this compound for these receptor subtypes is a critical determinant of its therapeutic efficacy in various diseases, including neuroendocrine tumors and acromegaly.
Quantitative Binding Affinity of Somatostatin and its Analogs
The binding affinity of this compound and its synthetic analogs, such as octreotide and lanreotide, to the five SSTR subtypes is typically determined through in vitro competitive radioligand binding assays. The affinity is commonly expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Somatostatin and Analogs for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.3 | 0.2 | 0.8 | 1.0 | 0.6 |
| Somatostatin-28 | 1.1 | 0.3 | 0.7 | 1.2 | 0.1 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |
| Lanreotide Acetate | >1000 | 0.8 | 100 | >1000 | 5.2 |
Note: Ki values are compiled from various sources and may vary depending on the specific experimental conditions.[3]
Somatostatin Receptor Binding Kinetics
While binding affinity (Ki) provides a measure of the steady-state interaction, binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. These kinetic parameters are crucial for understanding the duration of action and the pharmacological profile of a drug. Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic rate constants.[4][5]
Table 2: Kinetic Rate Constants for Somatostatin-14 Binding to SSTR2
| Parameter | Value | Unit |
| Association Rate (kon) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 3.2 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant (Kd) | 2.1 | nM |
Note: These values are illustrative and can vary based on experimental setup. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).[6]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[7] A competitive binding assay measures the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.
Protocol Overview:
-
Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[8]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and increasing concentrations of the unlabeled competitor (this compound).[9]
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of an unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor, providing kinetic information (kon and koff).[4]
Protocol Overview:
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the SSTR) onto the surface of a sensor chip. Amine coupling is a common method for this.
-
-
Binding Measurement:
-
Inject a solution containing the other binding partner (the analyte, e.g., this compound) at various concentrations over the sensor chip surface.
-
The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU) over time, generating a sensorgram.
-
-
Data Analysis:
-
The association phase of the sensorgram is analyzed to determine the association rate constant (kon).
-
After the injection, a buffer is flowed over the chip, and the dissociation of the analyte from the receptor is monitored to determine the dissociation rate constant (koff).
-
The kinetic data is fitted to a suitable binding model to calculate kon, koff, and the equilibrium dissociation constant (Kd).
-
Somatostatin Receptor Signaling Pathways
SSTRs are members of the GPCR superfamily and are primarily coupled to inhibitory G proteins (Gi/o).[10] The activation of these receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the hormone.
Primary Signaling Pathway:
-
Receptor Activation: The binding of this compound to an SSTR induces a conformational change in the receptor.
-
G Protein Activation: This conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.
-
Effector Modulation: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase.
-
Second Messenger Regulation: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, including ion channels and transcription factors, resulting in the inhibition of hormone secretion and cell proliferation.[11]
Other Signaling Pathways:
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can lead to the stimulation of PTPs, which can dephosphorylate and inactivate growth factor receptors, contributing to the anti-proliferative effects of somatostatin.[12]
-
Modulation of Ion Channels: SSTRs can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels, leading to cell hyperpolarization and reduced calcium influx.
-
Activation of the MAPK Pathway: Depending on the cell type and receptor subtype, SSTRs can also modulate the mitogen-activated protein kinase (MAPK) pathway.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. GraphPad Prism 10 Curve Fitting Guide - Equation: Association kinetics (two ligand concentrations) [graphpad.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Somatostatin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal discovery and subsequent chemical synthesis of somatostatin acetate. It details the initial isolation and characterization of this pivotal peptide hormone, including the experimental protocols that led to its identification. Furthermore, this guide elaborates on the evolution of its chemical synthesis, from early solution-phase methods to more advanced solid-phase strategies. Quantitative data is presented in structured tables for clarity, and key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Discovery and Isolation of Somatostatin
The discovery of somatostatin in 1973 was a landmark achievement in neuroendocrinology, stemming from the intense scientific rivalry between the laboratories of Roger Guillemin and Andrew Schally, who were both investigating hypothalamic releasing factors.[1][2] Their work, which ultimately led to a shared Nobel Prize in Physiology or Medicine in 1977, unveiled a new level of hormonal regulation originating from the brain.[1][3]
Initially, the search was for a growth hormone-releasing factor (GRF).[2] However, researchers in Guillemin's laboratory, notably Paul Brazeau, observed a consistent and potent inhibition of growth hormone secretion from cultured pituitary cells when treated with sheep hypothalamic extracts.[4][5] This unexpected finding shifted the focus to isolating and characterizing the inhibitory substance, which Guillemin's team named "somatostatin," derived from "soma," meaning body, and "statin," meaning to halt or stop.[4]
Experimental Protocol for the Isolation of Ovine Somatostatin
The isolation of somatostatin was a monumental task, requiring the processing of a vast quantity of biological material to obtain a minute amount of the pure peptide. The following protocol is a synthesis of the methodologies described in the foundational publications.
1.1.1. Tissue Extraction:
-
Starting Material: Approximately 500,000 sheep hypothalamic fragments were collected.[6]
-
Extraction: The tissue was homogenized and extracted with an ethanol-chloroform-acetic acid-water (810:100:5:90) mixture.[6]
1.1.2. Purification Steps:
-
Partition Chromatography: The crude extract was subjected to partition chromatography in a system of 0.1% acetic acid-n-butyl alcohol-pyridine (11:5:3). The active fraction was found in the organic phase.[6]
-
Further Partitioning: The material from the organic phase was then partitioned in n-butyl alcohol-acetic acid-water (4:1:5).[6]
-
Gel Filtration: Subsequent purification was achieved through gel filtration chromatography.
-
Ion-Exchange Chromatography: Further purification was carried out using ion-exchange chromatography.
-
High-Pressure Liquid Chromatography (HPLC): The final purification step involved reverse-phase HPLC to yield a homogenous peptide.
Characterization of Somatostatin
The purified peptide was subjected to rigorous analysis to determine its structure and function.
1.2.1. Amino Acid Analysis:
-
The amino acid composition of the purified peptide was determined, revealing the presence of 14 amino acid residues.
1.2.2. Edman Degradation:
-
The precise sequence of these amino acids was elucidated using manual Edman degradation, a process that sequentially removes one amino acid at a time from the N-terminus of the peptide.[4]
1.2.3. Mass Spectrometry:
-
Mass spectrometry was employed to confirm the amino acid sequence of the peptide fragments, providing a definitive structural characterization.[4]
The culmination of these efforts revealed the primary structure of somatostatin as a 14-amino acid cyclic peptide with a disulfide bridge between two cysteine residues.[5]
Chemical Synthesis of this compound
The elucidation of somatostatin's structure paved the way for its chemical synthesis, a critical step for producing sufficient quantities for further research and therapeutic development. Both solution-phase and solid-phase peptide synthesis strategies have been successfully employed.
Solid-Phase Peptide Synthesis (SPPS) of Somatostatin
The solid-phase method, pioneered by R.B. Merrifield, became a cornerstone for peptide synthesis due to its efficiency and amenability to automation. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a common strategy.
2.1.1. General Principles of Fmoc-Based SPPS:
-
Resin Attachment: The C-terminal amino acid is attached to an insoluble polymer support (resin).
-
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain.
-
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase HPLC.
2.1.2. Experimental Protocol for Fmoc-SPPS of Somatostatin:
-
Resin: A suitable resin, such as a Wang or Rink amide resin, is used.
-
Amino Acid Derivatives: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., t-butyl for Asp, Thr, Ser; Trt for Cys, Asn; Boc for Lys) are used.
-
Deprotection: 20-55% piperidine in DMF is used for Fmoc removal.[7]
-
Coupling: Symmetrical anhydrides or other activating agents are used for coupling reactions.
-
Cleavage Cocktail: A cleavage cocktail, typically containing TFA with scavengers (e.g., water, triisopropylsilane, thioanisole) is used to cleave the peptide from the resin and remove side-chain protecting groups.
-
Cyclization: The linear, reduced peptide is cyclized to form the disulfide bond. This is often achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide in a dilute aqueous solution at a slightly alkaline pH.[7]
-
Purification: The crude cyclic peptide is purified by preparative reverse-phase HPLC.
-
Acetate Salt Formation: The purified somatostatin is converted to its acetate salt by lyophilization from an aqueous solution containing acetic acid.
Solution-Phase Synthesis of Somatostatin
While often more labor-intensive, solution-phase synthesis allows for the purification of intermediates at each step, which can be advantageous for large-scale production.
2.2.1. General Principles of Solution-Phase Synthesis:
-
Fragment Condensation: The peptide is synthesized by coupling smaller, protected peptide fragments together in solution.
-
Protecting Groups: A combination of orthogonal protecting groups is used for the α-amino, α-carboxyl, and side-chain functional groups to allow for selective deprotection.
-
Purification of Intermediates: Intermediates are purified after each coupling and deprotection step.
2.2.2. Large-Scale Synthesis via an Alternating Liquid/Solid-Phase Approach: A hybrid approach has been developed for the large-scale synthesis of somatostatin.[8] This method combines the advantages of both solution and solid-phase techniques. Key features include:
-
Stepwise Synthesis: The peptide is built stepwise from the C-terminus.
-
Minimal Side-Chain Protection: A minimal protection strategy is employed to reduce the number of reaction steps.
-
Precipitation of Intermediates: The growing peptide chain is designed to be insoluble in the reaction solvent, allowing for purification by simple filtration and washing, mimicking the ease of solid-phase synthesis without a polymeric support.[8]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of somatostatin.
| Table 1: Solid-Phase Synthesis of Somatostatin (Fmoc Strategy) | |
| Parameter | Value |
| Overall Yield of di-S-protected Somatostatin | 55-60%[7] |
| Yield of Dihydrosomatostatin after Purification | 91%[7] |
| Purity by HPLC | >98%[8] |
| Table 2: Biological Activity of Synthetic Somatostatin | |
| Parameter | Value |
| Inhibition of Growth Hormone Secretion (in vitro) | 1 x 10⁻⁹ M[5] |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin exerts its diverse physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[9] These receptors are coupled to inhibitory G-proteins (Gi), and their activation triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin Receptor Signaling Pathway
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis Workflow
Conclusion
The discovery and synthesis of somatostatin represent a triumph of biochemical research, opening new avenues in our understanding of hormonal regulation and providing the foundation for the development of valuable therapeutic agents. The methodologies outlined in this guide, from the arduous initial isolation to the refined chemical synthesis techniques, underscore the evolution of peptide science. This knowledge continues to inform the development of novel somatostatin analogs with enhanced stability and receptor selectivity for the treatment of a range of endocrine and oncological diseases.
References
- 1. endocrinology.org [endocrinology.org]
- 2. The Nobel Duel [press.asimov.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Somatostatin. The beginnings, 1972 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothalamic polypeptide that inhibits the secretion of immunoreactive pituitary growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
A Deep Dive into Somatostatin: Unraveling the Contrasting Activities of Endogenous Somatostatin and Somatostatin Acetate
For Immediate Release
This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative activities of endogenous somatostatin and its synthetic counterpart, somatostatin acetate. We will delve into their structural nuances, receptor binding affinities, pharmacokinetic profiles, and the intricate signaling pathways they modulate. This document aims to be an essential resource for understanding the therapeutic potential and mechanistic intricacies of these critical peptides.
Structural and Functional Overview
Endogenous somatostatin is a naturally occurring peptide hormone that plays a crucial inhibitory role in the endocrine system. It exists in two primary bioactive forms: a 14-amino acid peptide (somatostatin-14 or SS-14) and a 28-amino acid peptide (somatostatin-28 or SS-28).[1][2] Both are derived from the precursor protein preprosomatostatin and are characterized by a disulfide bridge, which is essential for their biological activity.[2] this compound is the synthetic, chemically stable form of somatostatin, mirroring the structure of the native hormone and utilized for therapeutic applications.[3][4][5] Its primary function, like the endogenous hormone, is to regulate the endocrine system by inhibiting the release of various other hormones.[5]
The physiological and pharmacological effects of both endogenous somatostatin and this compound are mediated through their interaction with a family of five distinct G protein-coupled receptors (GPCRs), designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5).[6]
Comparative Quantitative Analysis
A critical aspect for drug development and research is the quantitative comparison of the binding affinities and pharmacokinetic profiles of endogenous somatostatin and this compound.
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a key determinant of its potency and selectivity. The table below summarizes the binding affinities (Ki in nM) of endogenous somatostatin (SS-14 and SS-28) and, where available, provides context for this compound's expected similar profile to the native hormone. It is important to note that specific Ki values for this compound are often not reported separately from endogenous somatostatin in comparative studies, as it is designed to mimic the natural ligand.
| Receptor Subtype | Endogenous Somatostatin-14 (Ki, nM) | Endogenous Somatostatin-28 (Ki, nM) | This compound (Ki, nM) |
| SSTR1 | ~0.8 | ~0.5 | Expected to be similar to SS-14/SS-28 |
| SSTR2 | ~0.2 | ~0.3 | Expected to be similar to SS-14/SS-28 |
| SSTR3 | ~0.6 | ~0.4 | Expected to be similar to SS-14/SS-28 |
| SSTR4 | ~1.5 | ~1.0 | Expected to be similar to SS-14/SS-28 |
| SSTR5 | ~0.3 | ~0.1 | Expected to be similar to SS-14/SS-28 |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell types used. The data for endogenous somatostatin is compiled from various sources.
Pharmacokinetic Profile
The therapeutic utility of a compound is significantly influenced by its pharmacokinetic properties, particularly its half-life. A stark contrast is observed between endogenous somatostatin and its synthetic analogs in this regard.
| Compound | Half-life | Key Characteristics |
| Endogenous Somatostatin | 1-3 minutes[1][7] | Rapidly degraded by plasma peptidases, limiting its therapeutic use to continuous intravenous infusion.[8] |
| This compound | Significantly longer than endogenous somatostatin | Synthetic modifications in analogs like octreotide, a closely related compound, result in a half-life of about 90 minutes, allowing for more practical clinical administration.[8][9] While a precise half-life for this compound itself is less commonly cited, it is engineered for greater stability than the native hormone. |
Key Signaling Pathways
Upon binding to their receptors, both endogenous somatostatin and this compound trigger a cascade of intracellular signaling events that ultimately lead to their diverse physiological effects. The primary signaling mechanisms involve the inhibition of adenylyl cyclase and the modulation of the PI3K/Akt/mTOR pathway.
Inhibition of Adenylyl Cyclase
A canonical signaling pathway activated by all five SSTR subtypes is the inhibition of adenylyl cyclase.[10][11][12] This process is mediated by the inhibitory G-protein (Gi) coupled to the SSTRs. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This cascade plays a pivotal role in the inhibition of hormone secretion from various endocrine cells.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C78H108N18O21S2 | CID 86278199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin - Wikipedia [en.wikipedia.org]
- 10. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
In Vivo Pharmacokinetics of Somatostatin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo half-life and clearance of somatostatin acetate. It is designed to be a comprehensive resource, incorporating quantitative pharmacokinetic data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction
Somatostatin is a naturally occurring peptide hormone that plays a crucial regulatory role in the endocrine and nervous systems.[1][2] It is a potent inhibitor of a wide range of physiological processes, including the secretion of growth hormone (GH), insulin, glucagon, and various gastrointestinal hormones.[2][3][4][5] Marketed as this compound, its therapeutic potential is significant, particularly in the management of conditions like acromegaly and neuroendocrine tumors.[4][6]
However, the clinical utility of native somatostatin is severely hampered by its extremely short in vivo half-life, which is typically between 1 to 3 minutes.[1][7] This rapid elimination is primarily due to enzymatic degradation by peptidases present in plasma and tissues.[8] This inherent instability necessitates the development of synthetic analogs, such as octreotide and lanreotide, which have been engineered for greater metabolic stability and prolonged duration of action.[1][6][9] This guide will detail the pharmacokinetic profiles of both native somatostatin and its key synthetic analogs, the methods used to determine these properties, and the mechanism of action at the cellular level.
Pharmacokinetic Profile: Half-Life and Clearance
The in vivo persistence of somatostatin and its analogs is a critical determinant of their therapeutic efficacy. The following tables summarize the key pharmacokinetic parameters.
Native this compound
The half-life of endogenous somatostatin is exceptionally short, leading to rapid clearance from the systemic circulation.
| Parameter | Species | Value | Route of Administration | Citation |
| Half-Life (t½) | Human | 1-3 minutes | N/A (Endogenous) | [1][7][8] |
| Clearance | Human | ~3000 mL/minute | Intravenous | [8] |
The high total body clearance value, which exceeds hepatic blood flow, indicates rapid enzymatic breakdown throughout the circulatory system and in various tissues as a primary elimination route.[8]
Synthetic Somatostatin Analogs
To overcome the limitations of the native peptide, synthetic analogs with significantly longer half-lives have been developed and are now the standard of care.
| Analog | Parameter | Species | Value | Route of Administration | Citation |
| Octreotide | Half-Life (t½) | Human | ~1.5 - 2 hours | Subcutaneous | [9][10] |
| Half-Life (t½) | Human (Acromegaly) | 110 minutes | Subcutaneous | [11] | |
| Half-Life (t½) | Mouse | 52.1 minutes | Oral (with Intravail®) | [12] | |
| Half-Life (t½) | Mouse | 1.3 minutes | Subcutaneous | [12] | |
| Total Clearance | Human (Acromegaly) | 172 mL/minute | Subcutaneous | [11] | |
| Lanreotide (SR) | Apparent Half-Life (t½) | Human | 4.52 days | Intramuscular | [13] |
| Octreotide (LAR) | Apparent Half-Life (t½) | Human | 169 hours (~7 days) | Intramuscular | [14] |
Note: SR (Slow-Release) and LAR (Long-Acting Release) formulations utilize microencapsulation to achieve a sustained release profile, resulting in a much longer apparent half-life.[6][14][15]
Experimental Protocols for Pharmacokinetic Analysis
Determining the in vivo half-life and clearance of peptide drugs like this compound involves a multi-step process, from administration to quantitative analysis.
In Vivo Animal Studies
Objective: To determine the pharmacokinetic profile of a somatostatin analog in a preclinical model.
Methodology:
-
Animal Model: Male Swiss Webster mice or Sprague Dawley rats are commonly used.[12][16]
-
Drug Formulation & Administration: The peptide is formulated in a suitable vehicle (e.g., sodium acetate buffer). Administration is typically performed via subcutaneous (s.c.) injection or intravenous (i.v.) infusion.[9][11][16] For oral delivery studies, administration is done by gavage, often with absorption enhancers.[12]
-
Blood Sampling: Following administration, blood samples are collected at predetermined time points. For rapid-acting compounds, this may involve sampling every few minutes initially, followed by hourly collections.[11] Samples are typically drawn from the portal vein or via tail bleeding.
-
Sample Processing: Blood is collected into tubes containing anticoagulants and protease inhibitors to prevent degradation of the peptide. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Quantitative Analysis: Peptide concentrations in the plasma/serum are measured using a validated analytical method, such as:
-
Pharmacokinetic Calculation: The resulting concentration-time data is used to calculate key parameters like half-life (t½), volume of distribution (Vd), and total clearance (CL) using non-compartmental or compartmental analysis software.
Below is a generalized workflow for such an experiment.
Human Clinical Studies
Objective: To evaluate the pharmacokinetics of a somatostatin analog in human subjects.
Methodology:
-
Study Population: Healthy volunteers or patients with the target condition (e.g., acromegaly) are recruited.[11][13]
-
Study Design: Typically an open-label, single-dose or multiple-dose study.[11][14]
-
Administration and Dosing: A specific dose (e.g., 100 µg octreotide) is administered subcutaneously or intramuscularly for long-acting formulations.[11][14]
-
Pharmacokinetic Sampling: Venous blood samples are collected at frequent, scheduled intervals over a period that can range from 8 hours for short-acting formulations to several weeks for long-acting ones.[11][14]
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated assay (e.g., RIA).
-
Pharmacodynamic Assessment: In parallel, biomarkers are often measured to assess the drug's effect, such as levels of Growth Hormone (GH) or Insulin-like Growth Factor 1 (IGF-1).[13][14]
Mechanism of Action and Signaling Pathways
This compound exerts its wide-ranging inhibitory effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[3][18] These receptors are distributed differently across various tissues, which accounts for the hormone's diverse physiological actions.
Upon binding of somatostatin to an SSTR, the receptor couples to an inhibitory G-protein (Gi). This initiates a cascade of intracellular signaling events, with the most prominent being the inhibition of the enzyme adenylyl cyclase.[3][4][19]
Primary Signaling Pathway: Adenylyl Cyclase Inhibition
This is the principal mechanism by which somatostatin inhibits hormone secretion.
-
Binding: Somatostatin binds to its receptor (SSTR).
-
G-Protein Activation: The receptor activates the associated Gi protein, causing the Gαi subunit to dissociate.
-
Enzyme Inhibition: The activated Gαi subunit directly inhibits adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[4][19]
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in hormone secretion, ultimately inhibiting the release of hormones like GH, insulin, and glucagon.[3]
Other Key Signaling Pathways
In addition to cAMP inhibition, somatostatin binding can trigger other important cellular responses:
-
Modulation of Ion Channels: SSTR activation can lead to the opening of potassium (K+) channels, causing membrane hyperpolarization, and the closing of calcium (Ca2+) channels. Both actions reduce intracellular calcium concentration, a critical trigger for vesicle fusion and hormone release.[20]
-
Phospholipase C (PLC) Activation: Certain receptor subtypes, notably SSTR2, can couple to and activate PLC. This pathway, however, is less universally implicated than adenylyl cyclase inhibition.[20]
-
Activation of Phosphatases: Somatostatin signaling can activate phosphotyrosine phosphatases (PTPs), which can counteract the effects of growth factor signaling pathways, contributing to its anti-proliferative effects.[19]
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. bachem.com [bachem.com]
- 7. ovid.com [ovid.com]
- 8. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 11. Pharmacokinetics of the long-acting somatostatin analogue octreotide (SMS 201-995) in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral delivery of octreotide acetate in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic properties of a long-acting formulation of the new somatostatin analogue, lanreotide, in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics, distribution and elimination of a synthetic octapeptide analogue of somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiproliferative Power of Somatostatin Acetate: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Potential of Somatostatin Analogs in Oncology
Executive Summary
Somatostatin and its synthetic analogs, such as octreotide, lanreotide, and pasireotide, have emerged as crucial therapeutic agents in oncology, particularly for the management of neuroendocrine tumors (NETs). Beyond their initial use for controlling hormonal hypersecretion, there is now substantial evidence supporting their direct and indirect antiproliferative effects. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and cellular consequences of somatostatin acetate and its derivatives on tumor cells. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for assessing antiproliferative activity, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: Somatostatin's Role in Cancer Therapy
Somatostatin is a natural cyclic peptide hormone that regulates a wide range of physiological processes, including the inhibition of hormone secretion and cell growth.[1] Its therapeutic utility in its native form is limited by a very short plasma half-life. The development of stable, long-acting somatostatin analogs (SSAs) has revolutionized the treatment of various pathologies, most notably acromegaly and neuroendocrine tumors.[2]
The antiproliferative effects of SSAs are mediated through their interaction with a family of five G-protein coupled receptors (GPCRs), designated somatostatin receptors 1 through 5 (SSTR1-SSTR5).[3] These receptors are variably expressed on the surface of many tumor cells, with SSTR2 being the most predominantly expressed subtype in well-differentiated NETs.[4] The binding of somatostatin or its analogs to these receptors triggers a cascade of intracellular events that culminate in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Mechanisms of Antiproliferative Action
The antitumor effects of this compound and its analogs can be broadly categorized into direct and indirect mechanisms.
Direct Antiproliferative Mechanisms
Direct mechanisms are a consequence of SSA binding to SSTRs expressed on the tumor cells themselves, leading to the modulation of intracellular signaling pathways that govern cell growth and survival.[5]
-
Induction of Cell Cycle Arrest: A primary mechanism of action is the induction of cell cycle arrest, predominantly at the G0/G1 phase. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, which prevent the progression of the cell cycle.[6][7]
-
Induction of Apoptosis: SSAs can trigger programmed cell death, or apoptosis, in tumor cells. This is often mediated through the activation of phosphotyrosine phosphatases (PTPs) and the modulation of pro- and anti-apoptotic proteins.[5][8] SSTR2 and SSTR3 activation, in particular, have been linked to the induction of apoptosis.[6]
Indirect Antiproliferative Mechanisms
Indirect mechanisms result from the systemic effects of SSAs on the tumor microenvironment and host physiology.
-
Inhibition of Growth Factors and Hormones: SSAs can inhibit the secretion of various growth factors and hormones that promote tumor growth, such as insulin-like growth factor-1 (IGF-1), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF).[5]
-
Anti-angiogenesis: By inhibiting the release of pro-angiogenic factors and directly acting on SSTRs expressed on endothelial cells, SSAs can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[5]
Signaling Pathways
The binding of somatostatin analogs to their receptors, primarily SSTR2, initiates a complex network of intracellular signaling cascades.
SSTR2-Mediated Signaling
Upon ligand binding, SSTR2 activates inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This is a cornerstone of its antisecretory effects. For antiproliferation, a key pathway involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[7][9]
Activated SHP-1 can dephosphorylate and inactivate components of mitogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby impeding cell proliferation.[9][10] The modulation of the MAPK pathway is complex, as in some cellular contexts, SSTR activation can lead to a transient activation of ERK1/2, which in turn upregulates CDK inhibitors like p21, contributing to cell cycle arrest.[7]
Quantitative Data on Antiproliferative Effects
The antiproliferative efficacy of somatostatin analogs has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Antiproliferative Activity (IC50) of Somatostatin Analogs
| Compound | Cell Line | Tumor Type | IC50 Value | Reference |
| Pasireotide | H69 | Small Cell Lung Cancer | 35.4 µM | [11] |
| Octreotide | H69 | Small Cell Lung Cancer | > 300 µM | [11] |
| Lanreotide | BON-1 | Pancreatic NET | No significant inhibition, paradoxical increase in cell number at 1 µM | [12] |
| Lanreotide | QGP-1 | Pancreatic NET | Reduction to 89% of control at 1 µM | [12] |
| Pasireotide | Meningioma (primary) | Meningioma | > 1 nM (26% inhibition) | [12] |
| Octreotide | Meningioma (primary) | Meningioma | > 1 nM (22% inhibition) | [12] |
Note: IC50 values and antiproliferative effects can vary significantly based on cell line, SSTR expression levels, and assay conditions.
Table 2: Effects of Somatostatin Analogs on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Octreotide | HepG2 | ↑ 7.2% early apoptosis, ↑ 15.3% late apoptosis | - | [13] |
| Lanreotide | Somatotropinoma | 4.0% to 17.1% apoptotic cells in treated tumors vs. <3.5% in untreated | - | [14] |
| Octreotide | AR42J | - | 53% decrease in S-phase cells | [10] |
| Octreotide | Colonic Carcinoma Metastases | - | ↓ S-phase fraction, ↑ G0/G1-phase fraction | [11] |
| Lanreotide + Radiation | GH3 | 23% increase in sub-G1 (apoptotic) cells vs. radiation alone | - | [15] |
| SSTR-1 transfection | Panc-1 | - | 10% increase in G0/G1 phase, 13% decrease in S phase | [16] |
Table 3: Clinical Antiproliferative Efficacy of Somatostatin Analogs in NETs
| Study (Analog) | Tumor Type | Key Finding | Proliferation Marker (Ki-67) | Reference |
| PROMID (Octreotide LAR) | Midgut NETs | Median time to progression: 14.3 months vs. 6 months for placebo | ≤ 2% | [4][17] |
| CLARINET (Lanreotide Autogel) | GEP-NETs | Progression-free survival at 2 years: 65.1% vs. 33% for placebo | < 10% | [17][18] |
Experimental Protocols
Reproducible assessment of the antiproliferative effects of this compound requires standardized in vitro and in vivo methodologies.
In Vitro Experimental Workflow
Cell Viability Assay (MTT/WST-1)
This colorimetric assay measures the metabolic activity of viable cells, which correlates with cell number.
-
Materials: 96-well plates, cell culture medium, this compound/Analog, MTT or WST-1 reagent, solubilization solution (for MTT), microplate reader.
-
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of the somatostatin analog. Include untreated and vehicle controls.
-
Incubation: Incubate plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Materials: 6- or 12-well plates, this compound/Analog, Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer), flow cytometer.
-
Protocol:
-
Cell Treatment: Seed and treat cells with the desired concentrations of the somatostatin analog for a specified duration.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-fluorochrome conjugate and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[13]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Materials: 6-well plates, this compound/Analog, PBS, ice-cold 70% ethanol, PI staining solution with RNase A, flow cytometer.
-
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase in between. A sub-G1 peak indicates apoptotic cells with fragmented DNA.[19]
-
Proliferation Marker Staining (Ki-67)
Ki-67 is a nuclear protein associated with cellular proliferation. Immunohistochemistry (IHC) or immunocytochemistry (ICC) for Ki-67 is used to assess the growth fraction of a tumor cell population.
-
Materials: Formalin-fixed, paraffin-embedded tissue sections or cultured cells on slides, antigen retrieval solution (e.g., citrate buffer), primary antibody against Ki-67, secondary antibody detection system (e.g., HRP-conjugated), DAB chromogen, hematoxylin counterstain, microscope.
-
Protocol (for tissue sections):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer to unmask the antigen.
-
Peroxidase Block: Inactivate endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a protein block or serum.
-
Primary Antibody Incubation: Incubate sections with the anti-Ki-67 primary antibody.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex (or use a polymer-based system), and then visualize with DAB chromogen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: The Ki-67 labeling index is determined by counting the percentage of Ki-67-positive nuclei in a defined number of tumor cells. A decrease in the Ki-67 index in treated versus control tumors indicates an antiproliferative effect.[10]
-
Conclusion and Future Directions
This compound and its analogs represent a cornerstone in the management of neuroendocrine tumors and hold promise for other malignancies. Their antiproliferative effects are multifaceted, involving both direct actions on tumor cells leading to cell cycle arrest and apoptosis, and indirect mechanisms that modulate the tumor microenvironment. A thorough understanding of the underlying signaling pathways, particularly those downstream of SSTR2, is crucial for optimizing therapeutic strategies and developing novel, more potent analogs.
Future research should focus on elucidating the mechanisms of resistance to SSA therapy, exploring the efficacy of combination therapies with targeted agents or chemotherapy, and developing novel SSAs with enhanced antiproliferative activity and broader receptor binding profiles. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing this important field of oncology.
References
- 1. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Somatostatin Analogues according to Ki67 index in neuroendocrine tumours: an observational retrospective-prospective analysis from real life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The apoptotic effect of somatostatin analogue SMS 201-995 on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of treatment with somatostatin analogues on the occurrence of apoptosis in somatotropinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antitumor somatostatin analogue TT-232 induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin receptor‐1 induces cell cycle arrest and inhibits tumor growth in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aiom.it [aiom.it]
- 18. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
The Role of Somatostatin Acetate in Gastrointestinal Hormone Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin, and its synthetic analogue somatostatin acetate (octreotide), is a potent inhibitor of endocrine, exocrine, and paracrine secretions. In the gastrointestinal (GI) tract, it plays a crucial role in regulating the release of a wide array of hormones, thereby modulating various digestive processes. This technical guide provides an in-depth overview of the mechanisms by which this compound inhibits GI hormone secretion, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function in the gastrointestinal endocrine system.
Introduction
Somatostatin is a naturally occurring cyclic peptide hormone produced by D-cells in the gastric mucosa, intestine, and pancreas, as well as in the hypothalamus.[1] It exists in two primary bioactive forms, somatostatin-14 and somatostatin-28.[1] Due to its short half-life of 1-3 minutes, its therapeutic use is limited.[2] this compound (octreotide) is a synthetic, long-acting octapeptide analogue of somatostatin that has become a cornerstone in the management of various conditions characterized by hormone hypersecretion, particularly in the context of neuroendocrine tumors (NETs) of the GI tract.[2][3]
The primary function of somatostatin in the GI system is inhibitory. It modulates gastric acid secretion, gut motility, and, most pertinently to this guide, the release of numerous GI hormones including gastrin, cholecystokinin (CCK), secretin, and glucagon-like peptide-1 (GLP-1).[1] This inhibitory action is mediated through a family of G-protein coupled receptors (GPCRs), specifically the somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.[4]
Mechanism of Action: Somatostatin Receptor Signaling
This compound exerts its inhibitory effects by binding to SSTRs on the surface of target endocrine cells within the GI tract. The predominant subtypes involved in the regulation of GI hormone secretion are SSTR2 and SSTR5.[5] Upon ligand binding, these receptors couple to inhibitory G-proteins (Gi/o), triggering a cascade of intracellular events that culminate in the suppression of hormone release.
The key downstream effects of SSTR activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a critical second messenger for hormone secretion.[6]
-
Modulation of Ion Channels: Activation of SSTRs leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization. It also inhibits voltage-gated calcium (Ca2+) channels, reducing Ca2+ influx, which is a crucial trigger for the exocytosis of hormone-containing vesicles.[5]
-
Direct Inhibition of Exocytosis: Evidence suggests that somatostatin can directly interfere with the machinery of vesicle fusion and hormone release, independent of its effects on ion channels and cAMP.[5]
Figure 1: Somatostatin Receptor Signaling Pathway.
Quantitative Data on GI Hormone Inhibition
The inhibitory effects of this compound on various GI hormones have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Inhibition of Gastrin Secretion
| Study Design | Model | Somatostatin Analogue & Dose | Stimulus | Percent Inhibition of Gastrin Release | Reference |
| In vivo | Human (n=6) | Somatostatin (5 µg/kg/h IV) | Test meal | ~30% | [7] |
| In vivo | Dog | SSTR2 agonist (NC-8-12; 1 nmol/kg/h) | Meal | 61 ± 4% | [8] |
| In vivo | Dog | SSTR2 agonist (NC-8-12; 5 nmol/kg/h) | Meal | 84 ± 3% | [8] |
| In vitro | Canine antral G cells | SSTR2 agonist (NC-8-12; 10⁻⁹ M) | Bombesin | 49 ± 5% | [8] |
| In vitro | Rat antral mucosa | Somatostatin | Carbachol | Dose-dependent | [9] |
Table 2: Inhibition of Cholecystokinin (CCK) Secretion
| Study Design | Model | Somatostatin Analogue & Dose | Stimulus | Percent Inhibition of CCK Release | Reference |
| In vivo | Human | Somatostatin IV infusion | Intraduodenal olive oil | Complete abolishment | [10] |
| In vivo | Rat | Somatostatin (25 µg/kg/h IV) | Bile-pancreatic juice diversion | 80 ± 10% | [11] |
Table 3: Inhibition of Secretin Secretion
| Study Design | Model | Somatostatin Analogue & Dose | Stimulus | Change in Secretin Levels | Reference |
| In vivo | Human (n=5) | Somatostatin (500 µg/h IV) | Duodenal acidification | Peak of 21.8 pmol/l (control) vs. 6.7 pmol/l (somatostatin) | [12] |
| In vivo | Human (n=6) | Somatostatin (0.025 mg/h) | Secretin infusion | Significant reduction | [13] |
Table 4: Inhibition of Glucagon-Like Peptide-1 (GLP-1) Secretion
| Study Design | Model | Somatostatin Analogue & Dose | Stimulus | Percent Inhibition of GLP-1 Response | Reference |
| In vivo | Human (NFA patients) | Octreotide | Oral Glucose Tolerance Test (oGTT) | 43.5% (Day 2) | [14] |
| In vivo | Human (GHA patients) | Octreotide | oGTT | 58.8% (Day 2) | [14] |
| In vivo | Human (Healthy) | Octreotide | Standard Meal (St-M) | 60.5% (Day 1) | [14] |
Experimental Protocols
In Vivo Study of Secretin Inhibition in Humans
Objective: To quantify the effect of intravenous somatostatin infusion on duodenal acidification-stimulated secretin release.[12]
Methodology:
-
Subject Recruitment: Five healthy student volunteers are recruited for the study, which is conducted on two separate days.
-
Catheter Placement: A Lagerlöf tube is placed fluoroscopically for the collection of gastric and duodenal juice. A thin catheter is attached to the tube for infusion into the mid-duodenum.
-
Infusion Setup: An intravenous line is established for the infusion of either saline (control) or somatostatin (500 µg/h).
-
Basal Period: A 30-minute basal period is observed, during which gastric and duodenal juices are collected, and baseline plasma samples are drawn.
-
Stimulation: 40 ml of 100 mmol/l HCl is infused into the mid-duodenum over 5 minutes.
-
Sample Collection: Blood samples are collected at regular intervals for the measurement of plasma immunoreactive secretin.
-
Hormone Measurement: Plasma secretin levels are measured by radioimmunoassay (RIA) using ¹²⁵I-labelled synthetic secretin, a specific antibody, and pure natural porcine secretin standards.[12]
-
Data Analysis: Peak secretin levels and total pancreatic bicarbonate output are compared between the control and somatostatin infusion days.
Figure 2: In Vivo Experimental Workflow.
In Vitro Study of Gastrin Inhibition from Isolated Rat Stomach
Objective: To examine the direct effect of somatostatin on gastrin release from the gastric antrum.[15][16]
Methodology:
-
Tissue Preparation: The stomach is isolated from rats fasted overnight. The isolated stomach is perfused through the celiac artery with a modified Krebs-Ringer buffer solution.[15]
-
Perifusion System: The tissue is placed in a perifusion chamber, allowing for the continuous flow of buffer and collection of the effluent.
-
Effluent Collection: The gastric venous effluent is collected at regular intervals (e.g., every two minutes) via a catheter in the portal vein and immediately frozen for subsequent analysis.[15]
-
Stimulation: A gastrin secretagogue, such as gastrin-releasing peptide (GRP) or arginine, is added to the perifusion medium to stimulate gastrin release.[15][16]
-
Inhibition: Somatostatin is then introduced into the perifusion medium at a specific concentration (e.g., 2 x 10⁻⁷ M).[16]
-
Hormone Measurement: Gastrin concentrations in the collected fractions are measured by radioimmunoassay (RIA).[15][16][17][18]
-
Data Analysis: Gastrin release in response to the secretagogue is compared before, during, and after the administration of somatostatin.
Radioimmunoassay (RIA) for Gastrin
Objective: To quantify the concentration of gastrin in plasma or perifusate samples.[18][19]
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled gastrin (e.g., with ¹²⁵I) competes with the unlabeled gastrin in the sample for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of gastrin in the sample.
Protocol Outline:
-
Standard Curve Preparation: A series of standards with known concentrations of gastrin are prepared.
-
Assay Setup: A constant amount of anti-gastrin antibody and radiolabeled gastrin is added to tubes containing either the standards or the unknown samples.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The antibody-bound gastrin is separated from the free (unbound) radiolabeled gastrin. This is often achieved using a second antibody that precipitates the primary antibody complex.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: The concentration of gastrin in the unknown samples is determined by comparing their bound radioactivity to the standard curve.
Clinical Trial Considerations in Drug Development
The development of somatostatin analogues for the treatment of GI hormone hypersecretion syndromes involves rigorous clinical trials.
Key Design Elements:
-
Phase I: Focuses on safety, tolerability, and pharmacokinetics in healthy volunteers. Dose-escalation studies are common.
-
Phase II: Evaluates efficacy in a small group of patients with the target condition (e.g., neuroendocrine tumors). The primary endpoints are often biochemical (reduction in hormone levels) and symptomatic (e.g., reduction in diarrhea or flushing).[20]
-
Phase III: Large, multicenter, randomized, controlled trials to confirm efficacy and safety against a placebo or standard of care. Primary endpoints may include progression-free survival in the case of NETs, as well as sustained symptomatic and biochemical control.[21]
Example of a Randomized Controlled Trial Protocol (SAUNA trial):
-
Population: Patients with advanced, non-functional gastroenteropancreatic neuroendocrine tumors (GEP-NETs) who have progressed on first-line somatostatin analogue (SSA) therapy.[21]
-
Intervention: Randomization to either continue SSA therapy or withdraw from it upon initiation of second-line treatment (e.g., targeted therapy or peptide receptor radionuclide therapy).[21]
-
Primary Endpoints: Progression-free survival and time to deterioration in quality of life.[21]
-
Secondary Endpoints: Overall survival, response rates, toxicity, and cost-effectiveness.[21]
Figure 3: Clinical Trial Phases for Somatostatin Analogues.
Conclusion
This compound is a powerful inhibitor of gastrointestinal hormone secretion, acting through well-defined signaling pathways initiated by SSTR2 and SSTR5. Its ability to suppress the release of key hormones like gastrin, CCK, secretin, and GLP-1 underlies its therapeutic efficacy in a range of GI disorders, most notably neuroendocrine tumors. For drug development professionals, a thorough understanding of its mechanism of action, quantitative effects, and the methodologies used to evaluate its efficacy is paramount for the design of novel therapies and the successful execution of clinical trials. The data and protocols presented in this guide offer a foundational resource for these endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Somatostatin analog therapy in treatment of gastrointestinal disorders and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Gastric Acid Secretion in Somatostatin Receptor 2 Deficient Mice: Shift from Endocrine/Paracrine to Neurocrine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant Methylation of Somatostatin Receptor 2 Gene Is Initiated in Aged Gastric Mucosa Infected with Helicobacter pylori and Consequential Gene Silencing Is Associated with Establishment of Inflammatory Microenvironment In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by somatostatin of gastrin release and gastric acid responses to meals and to pentagastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin inhibits gastrin release and acid secretion by activating sst2 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastrin release by secretin is mediated by somatostatin in cultured rat antral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cholecystokinin-pancreozymin release by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin inhibits CCK release by inhibiting secretion and action of CCK-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of secretin release and pancreatic bicarbonate secretion by somatostatin infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A small dose of somatostatin inhibits the secretin stimulated secretion of bicarbonate, amylase, and chymotrypsin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Octreotide suppresses the incretin glucagon-like peptide (7-36) amide in patients with acromegaly or clinically nonfunctioning pituitary tumors and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms for regulation of gastrin and somatostatin release from isolated rat stomach during gastric distention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of gastrin release by somatosatin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Method of determination for gastric mucosal gastrin and somatostatin concentrations in the same sample (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase 2 trial of the somatostatin analog pasireotide to prevent GI toxicity and acute GVHD in allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Somatostatin analogue continuation upon progression in patients with gastroenteropancreatic neuroendocrine tumour (SAUNA trial): a randomised controlled trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Somatostatin Acetate: In Vitro Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin, a naturally occurring cyclic peptide hormone, and its synthetic analogs are pivotal in regulating endocrine and exocrine secretions.[1] Beyond its hormonal regulatory functions, somatostatin exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell types, making it a subject of significant interest in oncology research and drug development.[2][3] Somatostatin acetate, a salt of the native peptide, offers a valuable tool for in vitro investigations into the mechanisms of cancer cell growth, survival, and signaling.
The biological effects of somatostatin are mediated through a family of five G-protein coupled receptors (SSTR1-5), which are differentially expressed across various tissues and tumor types.[2][4] Activation of these receptors triggers a cascade of intracellular signaling events that can lead to cell cycle arrest and apoptosis.[3][5] This document provides detailed protocols for utilizing this compound in fundamental in vitro cancer cell culture assays and presents quantitative data on its effects.
Mechanism of Action
This compound exerts its anti-tumor effects through both direct and indirect mechanisms. The direct effects are mediated by its binding to somatostatin receptors (SSTRs) on cancer cells, leading to:
-
Inhibition of proliferative signaling pathways: Somatostatin can inhibit the activity of key signaling pathways involved in cell growth and survival, such as the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways.[6][7]
-
Induction of apoptosis: Activation of SSTRs, particularly SSTR2 and SSTR3, can trigger programmed cell death.[8][9] This can occur through the activation of protein tyrosine phosphatases (PTPs) and modulation of pro- and anti-apoptotic proteins.
-
Cell cycle arrest: Somatostatin and its analogs can induce a G0/G1 phase cell cycle block, thereby halting cell proliferation.[3]
Indirectly, somatostatin can inhibit the release of growth factors and hormones that promote tumor growth and angiogenesis.
Key Signaling Pathways
The binding of this compound to its receptors initiates a series of intracellular events. A simplified representation of the major signaling pathways is depicted below.
Caption: this compound Signaling Pathways.
Quantitative Data Summary
The following tables summarize the in vitro effects of somatostatin and its analogs on various cancer cell lines. It is important to note that the specific effects can be cell-line dependent and are influenced by the expression profile of somatostatin receptors.
Table 1: IC50 Values of Somatostatin Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Somatostatin Analog | IC50 (µM) | Incubation Time |
| HTB-26 | Breast Cancer | Compound 1 | 10 - 50 | Not Specified |
| PC-3 | Pancreatic Cancer | Compound 1 | 10 - 50 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10 - 50 | Not Specified |
| HCT116 | Colorectal Cancer | Compound 1 | 22.4 | Not Specified |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 | Not Specified |
| A549 | Lung Cancer | Compound 164d | 18.1 x 10⁻³ | 24h |
| MCF-7 | Breast Cancer | Compound 164d | 10.5 | 24h |
| DU-145 | Prostate Cancer | Compound 164d | 10.1 x 10⁻³ | 24h |
| WM2664 | Melanoma | Compound 164d | 6.2 x 10⁻³ | 24h |
Data for "Compound 1" and "Compound 2" are from a study on oleoyl hybrids of natural antioxidants[10]. Data for "Compound 164d" is from a study on polynuclear half-sandwich Ir(III) complexes and may not be a direct somatostatin analog[11].
Table 2: Apoptotic Effects of Somatostatin Analogs
| Cell Line/Tumor Type | Somatostatin Analog | Concentration | Incubation Time | Percentage of Apoptotic Cells (%) | Fold Increase in Apoptosis |
| Somatotroph tumor cells | Octreotide | 10 nM | Not Specified | 160 ± 20 (vs basal) | - |
| Drug-sensitive hepatoma cells | TT-232 | Not Specified | Not Specified | Comparable to resistant cells | - |
| Multidrug-resistant hepatoma cells | TT-232 | Not Specified | Not Specified | Comparable to sensitive cells | - |
| MCF-7 | AMS35AA | 28 µM | 16h | - | 2.77x vs control |
| MCF-7 | AMS35AA | 56 µM | 16h | - | 2.45x vs control |
Data for somatotroph tumor cells is presented as a percentage of basal caspase-3 activity[8]. Data for hepatoma cells is qualitative[12]. Data for MCF-7 cells is for a resorcinolic lipid and not a direct somatostatin analog[13].
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on cancer cells.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
Caption: MTT Assay Workflow.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
References
- 1. The apoptotic effect of somatostatin analogue SMS 201-995 on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin and Somatostatin Receptors in Tumour Biology | MDPI [mdpi.com]
- 3. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [ouci.dntb.gov.ua]
- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Somatostatin Receptor (SSTR) 1-5 Expression and Downstream Effectors in Histologic Subtypes of Growth Hormone Pituitary Tumors3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Apoptosis is induced in both drug-sensitive and multidrug-resistant hepatoma cells by somatostatin analogue TT-232 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Somatostatin Acetate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Somatostatin acetate and its analogs to rodent models for preclinical research. The protocols described are based on established methodologies and published findings, offering a robust framework for investigating the therapeutic potential of these compounds.
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions by inhibiting the secretion of various other hormones, including growth hormone and insulin.[1][2] Its synthetic analogs, such as octreotide and lanreotide, have been developed to have a longer half-life, making them suitable for therapeutic use.[2][3] In rodent models, this compound and its analogs are invaluable tools for studying their anti-tumor, anti-secretory, and anti-angiogenic effects in diverse disease contexts, particularly in the fields of oncology and endocrinology.[4][5]
Mechanism of Action: Somatostatin Receptor Signaling
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as Somatostatin receptors (SSTR1-5).[1][6][7] The activation of these receptors triggers several intracellular signaling pathways, leading to the inhibition of hormone secretion and cell proliferation.[6][8]
Key signaling pathways include:
-
Inhibition of Adenylate Cyclase: Binding to SSTRs, particularly SSTR2 and SSTR5, inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6][7]
-
Modulation of Ion Channels: Activation of SSTRs can lead to the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3][7]
-
Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can stimulate the activity of PTPs, which are involved in the anti-proliferative effects of these compounds.[3][6]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which is crucial for cell growth and proliferation, can be modulated by SSTR activation.[6]
Data Presentation: Quantitative Administration Parameters
The following tables summarize common dosage and administration parameters for this compound and its analogs in mice and rats, compiled from various research studies. It is important to note that the optimal dosage and administration route can vary depending on the specific rodent strain, disease model, and experimental objectives. Pilot studies are recommended to determine the most effective regimen for your specific application.
Table 1: this compound and Analog Dosing in Mice
| Application | Mouse Strain | Compound | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Pancreatic & Breast Tumors | Nude Mice | Octreotide | 5 or 50 µ g/mouse | Subcutaneous (SC) | Twice daily | 5 weeks | Significant inhibition of tumor growth. | [9] |
| Pancreatic Cancer | Nude Mice | SMS 201-995 | 100 µg/kg | Subcutaneous (SC) | Three times a day | - | Significantly reduced the rate of tumor growth. | [10] |
| Pancreatic Cancer Metastasis | Orthotopic Xenograft | SOM230-LAR | 80 mg/kg | Subcutaneous (SC) | Every 28 days | - | Abrogated metastasis. | [11] |
| Bone Formation | Intact Male Mice | Somatostatin | 220 µg/kg/day | Infusion | Continuous | 10 days | Decreased parameters of bone formation. | [12] |
| Bone Formation | Intact Male Mice | SMS 201-995 | 4.32 or 13 µg/kg/day | Infusion | Continuous | 10 days | Decreased parameters of bone formation. | [12] |
| Acromegaly | Swiss Webster Mice | Octreotide Acetate | - | Oral (in Intravail®) | Single dose | - | Improved uptake, half-life, and bioavailability over SC injection. | [13] |
Table 2: this compound and Analog Dosing in Rats
| Application | Rat Strain | Compound | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Gastric, Pancreatic & Biliary Secretion | Anesthetized Rats | Somatostatin | 1 to 16 µg/kg/hr | Intravenous (IV) Infusion | Continuous | - | Dose-dependent inhibition of pentagastrin-induced acid secretion. | [14] |
| Pancreatic Secretion | Anesthetized & Conscious Rats | Somatostatin | 1.5 to 100 µg/kg/hr | Venous Infusion | Continuous | - | Inhibition of basal and stimulated pancreatic secretion. | [15] |
| Gastric Mucosa Function | Rats | Octreotide Acetate | 1-100 µg/kg | Subcutaneous (SC) | Single dose | - | Raised gastric mucosal pH. | [16] |
| Mammary Tumors | Rats | Octreotide | 10 µg/kg/hr | Continuous Administration | Continuous | 6 weeks | ~50% reduction in the number of tumors. | [9] |
| Gonadotropin Release | Male Rats | Somatostatin | 10⁻⁸ to 10⁻⁶ M | In vitro incubation | - | - | Suppressed LHRH-induced release of LH. | [17] |
| Insulin and Glucagon Suppression | Unanesthetized Rats | Somatostatin | 3 mg/kg | Subcutaneous (SC) | Multiple injections (every 30 min) | 2 hours | Induced tachyphylaxis of insulin suppression, but not glucagon. | [18] |
Experimental Protocols
The following are detailed protocols for the most common routes of administration for this compound and its analogs in rodent models.[19][20][21] All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[20]
Subcutaneous (SC) Injection
This is the most common and convenient route for administering Somatostatin analogs.[21][22]
Materials:
-
This compound or analog solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[23][24]
-
70% ethanol or other suitable disinfectant
-
Animal restraint device
Procedure:
-
Animal Preparation: Acclimatize the animal to handling and restraint to minimize stress.
-
Dose Preparation: Aseptically draw the calculated volume of the drug solution into a sterile syringe.[24] Ensure there are no air bubbles.[22]
-
Injection Site Preparation: The preferred site for SC injection is the loose skin over the back, between the shoulder blades.[23][24] Swab the injection site with 70% ethanol and allow it to air dry.[24]
-
Injection: Gently lift a fold of skin to create a "tent."[22] Insert the needle into the base of the tented skin, parallel to the body.[23]
-
Aspirate: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.[23]
-
Administer Dose: Slowly inject the solution.[23]
-
Withdraw Needle: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.[24]
Intravenous (IV) Injection (Tail Vein)
This route provides immediate systemic circulation of the compound.[19]
Materials:
-
This compound or analog solution
-
Sterile syringes (e.g., 1 mL)
-
Animal restrainer that allows access to the tail
-
Heat lamp or warm water
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Preparation: Place the animal in a suitable restrainer.[23]
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[23][25]
-
Injection Site Preparation: Swab the tail with 70% ethanol.
-
Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.[23]
-
Administer Dose: Slowly inject the solution. The maximum bolus injection volume is typically 5 ml/kg.[20]
-
Withdraw Needle: Withdraw the needle and apply gentle pressure to the injection site.
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Intraperitoneal (IP) Injection
This route allows for rapid absorption of the compound.[19]
Materials:
-
This compound or analog solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Preparation: Properly restrain the animal, typically by holding it with its head tilted downwards.
-
Injection Site Preparation: Swab the lower abdominal quadrant with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to internal organs.[23]
-
Aspirate: Gently pull back on the plunger to check for aspiration of urine or intestinal contents. If aspiration is not clear, withdraw the needle and select a new site.[23]
-
Administer Dose: Inject the solution.
-
Withdraw Needle: Withdraw the needle.
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent tumor model.
References
- 1. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide, a new somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of somatostatin and tamoxifen on the growth of human pancreatic cancers in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Somatostatin infusion inhibits the stimulatory effect of testosterone on endosteal bone formation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral delivery of octreotide acetate in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of intravenous infusion of somatostatin on gastric, pancreatic and biliary secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of somatostatin on the external secretion of the pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute in vivo effect of octreotide acetate, a somatostatin analogue on the cellular function of gastric mucosa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of somatostatin on the release of gonadotropins in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple subcutaneous injections of somatostatin induce tachyphylaxis of the suppression of plasma insulin, but not glucagon, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 21. youtube.com [youtube.com]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bioscmed.com [bioscmed.com]
Application Notes and Protocols: Somatostatin Acetate Dose-Response in GH3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin, a cyclic peptide hormone, and its synthetic analogs are pivotal in regulating endocrine and exocrine secretion.[1] In the anterior pituitary, somatostatin is a primary inhibitor of growth hormone (GH) secretion. The GH3 cell line, derived from a rat pituitary tumor, endogenously expresses somatostatin receptors (SSTRs) and secretes both GH and prolactin, making it an invaluable in vitro model for studying the cytostatic and anti-secretory effects of somatostatin and its analogs. These cells predominantly express SSTR1 and SSTR2 subtypes.[2] The activation of these G protein-coupled receptors by somatostatin initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in GH secretion and cell proliferation.[2] This document provides detailed protocols for assessing the dose-response of somatostatin acetate in GH3 cells, focusing on its effects on cell viability and growth hormone secretion.
Data Presentation
The following tables summarize the quantitative effects of somatostatin and its analogs on GH3 cells, providing key parameters for dose-response analysis.
Table 1: Dose-Response of Somatostatin Analogs on GH3 Cell Viability
| Compound | Incubation Time | EC50 | Maximal Inhibition |
| Octreotide Acetate | 3 days | 7.5 x 10⁻⁶ M | -52% |
| Pasireotide Pamoate | 3 days | 3.4 x 10⁻⁶ M | -51% |
| Octreotide Acetate | 6 days | 1.7 x 10⁻⁶ M | -57% |
| Pasireotide Pamoate | 6 days | 1.1 x 10⁻⁷ M | -55% |
Data extracted from Dicitore et al., 2021. EC50 represents the concentration of the compound that gives a half-maximal response.
Table 2: Effect of Somatostatin Analogs on GH Secretion in GH3 Cells
| Compound | Concentration | Incubation Time | % Inhibition of GH Secretion |
| Octreotide Acetate | Not specified | 24 hours | No significant inhibition |
| Pasireotide Pamoate | Not specified | 24 hours | No significant inhibition |
| Octreotide Acetate | Not specified | 48 hours | Mild, not significant |
| Pasireotide Pamoate | Not specified | 48 hours | ~30% |
Data extracted from Dicitore et al., 2021. The exact concentrations used for single-point inhibition were not detailed in the referenced text.
Table 3: Dose-Response of Somatostatin on Adenylyl Cyclase Activity in GH3 Cells
| Compound | Condition | ED50 |
| Somatostatin-14 | GRF-stimulated | 1.0 x 10⁻⁸ M |
| Somatostatin-28 | GRF-stimulated | 3.0 x 10⁻¹¹ M |
Data extracted from Reyl-Desmars et al., 1985. ED50 represents the concentration of the compound that produces 50% of the maximal inhibitory effect on growth hormone-releasing factor (GRF)-stimulated adenylyl cyclase activity.
Signaling Pathways and Experimental Workflow
Caption: Somatostatin signaling cascade in GH3 pituitary cells.
Caption: Experimental workflow for dose-response analysis.
Experimental Protocols
GH3 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the GH3 rat pituitary cell line.
Materials:
-
GH3 cell line (e.g., ATCC® CCL-82.1™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Horse Serum, heat-inactivated
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
T-75 cell culture flasks
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium: To a 500 mL bottle of F-12K Medium, add:
-
75 mL of Horse Serum (final concentration 15%)
-
12.5 mL of Fetal Bovine Serum (final concentration 2.5%)
-
5 mL of Penicillin-Streptomycin (final concentration 100 U/mL and 100 µg/mL)
Procedure:
-
Maintenance: Culture GH3 cells in T-75 flasks with 15-20 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. h. Seed new T-75 flasks at a ratio of 1:4 to 1:8.
Dose-Response of this compound on GH3 Cell Viability
This protocol details the use of an MTS assay to determine the effect of this compound on the viability and proliferation of GH3 cells.
Materials:
-
GH3 cells in logarithmic growth phase
-
This compound, sterile-filtered
-
Complete Growth Medium (as described in Protocol 1)
-
Sterile 96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Harvest and count GH3 cells as described in the subculturing protocol. b. Resuspend cells in complete growth medium to a concentration of 1.5 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (1.5 x 10⁴ cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). b. Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle-only control. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 144 hours).
-
MTS Assay: a. At the end of the incubation period, add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C and 5% CO₂. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other values. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Calculate the IC50 (the concentration that causes 50% inhibition of cell viability) using non-linear regression analysis.
Dose-Response of this compound on GH Secretion
This protocol describes how to measure the inhibitory effect of this compound on basal GH secretion from GH3 cells using an ELISA or RIA.
Materials:
-
GH3 cells
-
This compound
-
Complete Growth Medium
-
Serum-free F-12K Medium
-
Sterile 24-well or 6-well cell culture plates
-
Rat/Mouse GH ELISA kit or RIA components
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Cell Seeding: a. Seed GH3 cells into 24-well plates at a density of approximately 1 x 10⁵ cells per well in complete growth medium. b. Incubate for 48-72 hours to allow cells to form a stable monolayer and begin actively secreting GH.
-
Pre-incubation/Wash: a. Gently aspirate the complete growth medium. b. Wash the cells twice with 1 mL of pre-warmed serum-free F-12K medium to remove any residual serum and accumulated hormones.
-
This compound Treatment: a. Prepare serial dilutions of this compound in serum-free F-12K medium (e.g., from 10⁻¹² M to 10⁻⁷ M). Include a vehicle-only control for basal secretion. b. Add 500 µL of the appropriate treatment solution to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C and 5% CO₂. This short incubation period is designed to measure acute effects on secretion without significant influence from changes in cell number.
-
Sample Collection: a. At the end of the incubation, carefully collect the supernatant from each well without disturbing the cell layer. b. Transfer the supernatant to labeled microcentrifuge tubes. c. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. d. Transfer the clarified supernatant to new tubes and store at -80°C until the assay is performed.
-
GH Quantification: a. Thaw the samples on ice. b. Quantify the concentration of rat GH in each sample using a commercially available ELISA or by performing a radioimmunoassay according to the manufacturer's instructions.[3]
-
Data Analysis: a. Generate a standard curve for the GH assay. b. Determine the GH concentration in each of your unknown samples from the standard curve. c. Express the GH secretion as a percentage of the basal secretion (vehicle-treated control). d. Plot the percentage of GH secretion against the logarithm of the this compound concentration to create a dose-response curve. e. Calculate the IC50 (the concentration that causes 50% inhibition of GH secretion) using non-linear regression analysis.
References
- 1. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary cell line GH3 expresses two somatostatin receptor subtypes that inhibit adenylyl cyclase: functional expression of rat somatostatin receptor subtypes 1 and 2 in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
Application Notes and Protocols for Radioligand Binding Assay with Somatostatin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of somatostatin acetate with its receptors. The information is intended for researchers in pharmacology, endocrinology, and oncology involved in the study of somatostatin receptor (SSTR) biology and the development of novel somatostatin analogs.
Introduction
Somatostatin is a cyclic peptide hormone that exerts a wide range of physiological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors are expressed in various tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract, as well as in many neuroendocrine tumors.[2] Consequently, radiolabeled somatostatin analogs are valuable tools for in vitro characterization of receptor binding, as well as for in vivo imaging and radionuclide therapy of SSTR-positive cancers.[3]
This document outlines a robust protocol for a saturation radioligand binding assay using a radiolabeled somatostatin analog to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for this compound at its target receptors.
Data Presentation: Binding Affinity of Somatostatin
The binding affinity of somatostatin for its receptors is a critical parameter in understanding its biological function. The following table summarizes representative binding affinities (Kd) and receptor densities (Bmax) of somatostatin (SRIF-14, the most common form) for the five human somatostatin receptor subtypes. These values are typically determined using radioligand binding assays with membrane preparations from cells recombinantly expressing a single SSTR subtype. It is important to note that this compound is the salt form of somatostatin, and its binding characteristics are expected to be comparable to those of the native peptide.
| Receptor Subtype | Radioligand | Cell Line/Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| SSTR1 | [¹²⁵I-Tyr¹¹]SRIF-14 | CHO cells | 0.3 ± 0.1 | 550 ± 80 | [4] |
| SSTR2 | [¹²⁵I-Tyr¹¹]SRIF-14 | CHO cells | 0.2 ± 0.05 | 800 ± 120 | [4] |
| SSTR3 | [¹²⁵I-Tyr¹¹]SRIF-14 | CHO cells | 0.6 ± 0.2 | 300 ± 50 | [4] |
| SSTR4 | [¹²⁵I-SRIF-28] | Rat Lung | ~1.0 | Not Reported | [4] |
| SSTR5 | [¹²⁵I-Tyr¹¹]SRIF-14 | CHO cells | 0.4 ± 0.1 | 650 ± 100 | [4] |
Note: The Kd and Bmax values presented are representative and can vary depending on the experimental conditions, cell line, and radioligand used.
Experimental Protocols
A detailed methodology for performing a radioligand binding assay with this compound is provided below. This protocol is designed for use with cell membranes expressing somatostatin receptors.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells or tissues expressing the somatostatin receptor subtype(s) of interest.
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]SRIF-14 or [¹²⁵I-Tyr³]octreotide. The choice of radioligand will depend on the specific receptor subtype being studied.
-
Unlabeled Ligand: this compound for determining non-specific binding and for competition binding assays.
-
Binding Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA). A protease inhibitor cocktail should be added to prevent degradation of the peptide ligands and receptors.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.
-
Equipment: 96-well microplates, vacuum filtration manifold, and a gamma counter.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[5]
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in binding buffer to a desired protein concentration (typically 20-100 µg of protein per assay tube), which should be determined by a protein assay (e.g., BCA or Bradford assay).
-
-
Saturation Binding Assay Setup:
-
Set up a series of assay tubes or a 96-well plate.
-
For total binding , add increasing concentrations of the radioligand to the tubes containing the membrane preparation.[6]
-
For non-specific binding , add the same increasing concentrations of the radioligand to a parallel set of tubes that also contain a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.[6]
-
The final assay volume should be kept constant (e.g., 250 µL).
-
-
Incubation:
-
Incubate the assay plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes).[5] The optimal time and temperature should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters that have been pre-soaked in PEI.[5]
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[7]
-
Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Determination of Kd and Bmax: Analyze the saturation curve using non-linear regression analysis to fit the data to a one-site binding model.[7][8] This will yield the equilibrium dissociation constant (Kd), which is the concentration of radioligand at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax).[7][8] Alternatively, a Scatchard plot can be used to linearize the data and determine Kd and Bmax, although non-linear regression is generally preferred.[9]
-
Somatostatin Receptor Signaling Pathway
Upon binding of this compound, the somatostatin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] SSTRs can also modulate the activity of various ion channels and activate protein phosphatases and the MAPK pathway.[1][10]
Caption: Somatostatin receptor signaling pathway.
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. graphpad.com [graphpad.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Somatostatin Acetate for Immunohistochemistry Staining of Pituitary Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin and its receptors (SSTRs) are crucial regulators of endocrine function, particularly within the pituitary gland where they inhibit the secretion of various hormones.[1] There are five distinct somatostatin receptor subtypes (SSTR1-5), all of which are G-protein coupled receptors.[1][2] In the pituitary, SSTR2 and SSTR5 are the predominant subtypes expressed.[1][2][3] The expression levels of these receptors, especially SSTR2 and SSTR5, on pituitary adenomas are of significant clinical interest.[2][4] Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of these receptors in pituitary tissue, providing valuable information for diagnostic, prognostic, and therapeutic purposes, particularly in predicting the response to somatostatin receptor ligands (SRLs).[2][4] This document provides detailed application notes and protocols for the immunohistochemical staining of pituitary tissue using antibodies targeting somatostatin receptors.
Somatostatin Signaling Pathway in the Pituitary
Somatostatin binding to its receptors on pituitary cells triggers a cascade of intracellular events, primarily aimed at inhibiting hormone secretion and cell proliferation.[2][5] The activation of SSTRs, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase.[5][6] This, in turn, decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of protein kinase A (PKA).[2] Additionally, SSTR activation can modulate ion channel activity, leading to membrane hyperpolarization and a decrease in intracellular calcium concentration, which is essential for hormone exocytosis.[5][6]
Caption: Somatostatin signaling pathway in pituitary cells.
Data Presentation: Somatostatin Receptor Expression in Pituitary Adenomas
The expression of SSTR2 and SSTR5 varies among different types of pituitary adenomas. This differential expression is critical for predicting the efficacy of SRLs in treating these tumors.[4][7] The following table summarizes the typical expression patterns of SSTR2 and SSTR5 in various pituitary adenoma subtypes as determined by immunohistochemistry.
| Pituitary Adenoma Subtype | SSTR2 Expression | SSTR5 Expression | Key References |
| Growth Hormone (GH)-secreting Adenomas | High | Moderate to High | [7] |
| Thyrotropin (TSH)-secreting Adenomas | High | Moderate | [4][8] |
| Adrenocorticotropic (ACTH)-secreting Adenomas | Low to Negative | Low to Moderate | [7] |
| Prolactin (PRL)-secreting Adenomas | Low to Negative | Low to Moderate | [7] |
| Non-functioning Pituitary Adenomas (NFPAs) | Variable | Low to Negative | [4] |
Note: Expression levels are generally reported as the percentage of immunoreactive cells and the intensity of staining. Scoring systems, such as the Immunoreactivity Score (IRS), are often used for semi-quantitative analysis.[1]
Experimental Protocols
Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Pituitary Tissue for Somatostatin Receptors
This protocol provides a general guideline for the immunohistochemical detection of somatostatin receptors (primarily SSTR2 and SSTR5) in FFPE pituitary tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific antibodies and tissue samples.
Materials:
-
FFPE pituitary tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)
-
Hydrogen Peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking Buffer (e.g., 1-5% normal serum from the same species as the secondary antibody in PBS or TBS)
-
Primary antibody against the somatostatin receptor of interest (e.g., rabbit anti-SSTR2 or rabbit anti-SSTR5)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for heat-induced epitope retrieval (HIER)
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) for optimal results. The choice of buffer (citrate or EDTA) may depend on the specific antibody used.
-
Immerse slides in the appropriate antigen retrieval buffer in a coplin jar.
-
Heat the slides using a microwave, pressure cooker, or water bath according to the manufacturer's instructions for the chosen method (e.g., 95-100°C for 20-40 minutes).
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with deionized water and then with wash buffer (PBS or TBS).
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with wash buffer (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate the slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate the slides with the streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or an appropriate bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Positive staining for somatostatin receptors will typically appear as a brown precipitate at the cell membrane and/or in the cytoplasm.
-
Immunohistochemistry Workflow
Caption: Immunohistochemistry workflow for pituitary tissue.
References
- 1. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zeta-corp.com [zeta-corp.com]
- 3. Anti-Somatostatin Receptor 2 antibody [UMB1] - Low endotoxin, Azide free (ab216649) | Abcam [abcam.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Somatostatin receptor staining in FFPE sections using a ligand derivative dye as an alternative to immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Somatostatin Receptor 2 Antibody (A14373) | Antibodies.com [antibodies.com]
- 7. Expression of somatostatin receptors, SSTR2A and SSTR5, in 108 endocrine pituitary tumors using immunohistochemical detection with new specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
Application Notes and Protocols for Cell Cycle Synchronization Using Somatostatin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of the cell cycle is a critical technique in cellular and molecular biology, enabling the study of phase-specific cellular events and the effects of therapeutic agents on cell division. Somatostatin and its synthetic analogs, such as somatostatin acetate, are known to have antiproliferative effects on various cell types, primarily by inducing a reversible cell cycle arrest in the G0/G1 phase.[1][2] This property can be harnessed to synchronize cell populations for experimental purposes.
These application notes provide a comprehensive overview and detailed protocols for using this compound to synchronize cells. The information is intended for researchers in academia and industry, including those involved in cancer research and drug development.
Mechanism of Action
This compound exerts its cytostatic effects by binding to specific G-protein coupled somatostatin receptors (SSTRs), predominantly SSTR2 and SSTR5.[3][4] This interaction triggers a cascade of intracellular signaling events that culminate in cell cycle arrest. The key steps in the signaling pathway are:
-
Receptor Binding and G-protein Activation: this compound binds to SSTRs, leading to the activation of inhibitory G-proteins (Gi).[3]
-
Inhibition of Adenylyl Cyclase: The activated Gi proteins inhibit the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5][6]
-
Downregulation of PKA Activity: The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[3][6]
-
Activation of Phosphatases: SSTR activation can also lead to the activation of tyrosine phosphatases like SHP-1.[3]
-
Modulation of Cell Cycle Regulatory Proteins: These signaling events converge to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[1][7]
-
G0/G1 Phase Arrest: p21 and p27 inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2) that are essential for the progression from G1 to S phase. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and leading to cell cycle arrest in G0/G1.[1][3]
Data Presentation
The following tables summarize quantitative data from studies on the effects of somatostatin analogs on cell cycle distribution in different cell lines.
| Cell Line | Somatostatin Analog | Concentration | Treatment Duration | % of Cells in G0/G1 Phase (Increase) | % of Cells in S Phase (Decrease) | Reference |
| Panc-1 (Pancreatic Cancer) | Transfection with SSTR-1 | N/A | N/A | 10% | 13% | [1] |
| GH3 (Rat Pituitary Tumor) | Octreotide | 100 ng/mL | 24 hours | 7.1% | 6.6% | [2] |
| GH3 (Rat Pituitary Tumor) | Octreotide | 1000 ng/mL | 24 hours | Not specified | Not specified | [2] |
| MIN6 (Mouse Insulinoma) | Octreotide | Dose-dependent | Not specified | Not specified | Not specified | [7] |
| Cell Line | Somatostatin Analog | Concentration | Treatment Duration | Effect on Proliferation | Reference |
| Rabbit Retinal Pigment Epithelial Cells | Octreotide Acetate | 10⁻⁸ M (peak effect) | 5 days | Significant inhibition | [8] |
| BON-1 (Pancreatic NET) | Lanreotide | 0.195 to 100 µM | Not specified | Dose-dependent decrease in cell viability | [5] |
| NCI-H727 (Bronchial NET) | Lanreotide | 0.195 to 100 µM | Not specified | Dose-dependent decrease in cell viability | [5] |
| GH3 (Rat Pituitary Tumor) | Octreotide | 100 ng/mL | Not specified | 19.4% reduction | [2] |
| GH3 (Rat Pituitary Tumor) | Octreotide | 1000 ng/mL | Not specified | 22.4% reduction | [2] |
Mandatory Visualizations
Caption: this compound signaling leading to G0/G1 cell cycle arrest.
Caption: Workflow for cell synchronization using this compound.
Experimental Protocols
Protocol 1: Synchronization of Cells in G0/G1 Phase using this compound
Objective: To arrest a population of cultured cells in the G0/G1 phase of the cell cycle.
Materials:
-
Cell line of interest (e.g., Panc-1, GH3, or other SSTR-positive cells)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (e.g., 1 mM in sterile water or appropriate solvent)
-
Phosphate-buffered saline (PBS), sterile
-
Culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment (typically 30-40% confluency).
-
Cell Attachment: Allow the cells to attach and resume proliferation by incubating for 18-24 hours at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in complete culture medium. A concentration range of 10 nM to 1 µM is a good starting point for many cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
-
Incubation: Incubate the cells for 24 to 48 hours. The optimal incubation time to achieve maximal G0/G1 arrest should be determined empirically for each cell line.
-
Synchronization Release (Optional, for cell cycle re-entry studies):
-
To release the cells from the G0/G1 block, aspirate the this compound-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now re-enter the cell cycle in a synchronized manner. Samples can be collected at various time points post-release to study progression through S, G2, and M phases.
-
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Materials:
-
Synchronized and asynchronous (control) cell samples
-
PBS
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Aspirate the supernatant and resuspend the cell pellet in 100-200 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content).
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To assess the expression levels of key cell cycle regulatory proteins (e.g., p21, p27, Cyclin D1, Cyclin E) following this compound treatment.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-Cyclin E, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. The loading control is used to normalize the data.
-
Conclusion
This compound provides a valuable tool for the synchronization of cells in the G0/G1 phase. The protocols outlined in these application notes offer a framework for researchers to effectively utilize this compound in their studies of the cell cycle and its regulation. It is important to note that optimal conditions, including concentration and incubation time, may vary between cell lines and should be empirically determined. The provided methods for analysis will enable the confirmation of synchronization and further investigation into the molecular mechanisms underlying the observed effects.
References
- 1. Somatostatin receptor‐1 induces cell cycle arrest and inhibits tumor growth in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin-14 and its analog octreotide exert a cytostatic effect on GH3 rat pituitary tumor cell proliferation via a transient G0/G1 cell cycle block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin analog inhibits the growth of insulinoma cells by p27-mediated G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a somatostatin analog (octreotide acetate) on the growth of retinal pigment epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Insulin Sensitivity Assessment Using Somatostatin Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring insulin sensitivity in vivo is crucial for understanding metabolic diseases like type 2 diabetes and for evaluating the efficacy of novel therapeutic agents. The use of somatostatin acetate and its analogs, such as octreotide, provides a powerful tool to refine these assessments by creating a "pancreatic clamp." This technique involves the suppression of endogenous insulin and glucagon secretion, thereby allowing for a more precise evaluation of exogenous insulin action on glucose metabolism.[1][2] This document provides detailed application notes and protocols for conducting in vivo insulin sensitivity studies using this compound, primarily focusing on the hyperinsulinemic-euglycemic clamp and the insulin suppression test.
Principle of the Pancreatic Clamp
Somatostatin is a peptide hormone that effectively inhibits the secretion of several other hormones, including insulin from pancreatic β-cells and glucagon from α-cells.[3] By infusing somatostatin or its longer-acting analog, octreotide, researchers can effectively silence the pancreas's endocrine function. This allows for the study of insulin sensitivity under conditions where the confounding effects of endogenous insulin and glucagon secretion are minimized. In this "clamped" state, exogenous insulin can be infused at a known rate to accurately determine its effect on glucose uptake and metabolism.[2][4]
Application Note 1: Hyperinsulinemic-Euglycemic Clamp with Somatostatin in Rodents
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.[5] The addition of somatostatin creates a pancreatic clamp, offering a more controlled assessment of insulin action.
Experimental Workflow
The following diagram illustrates the general workflow for a hyperinsulinemic-euglycemic clamp study in rodents with the inclusion of a somatostatin-induced pancreatic clamp.
Detailed Protocol: Hyperinsulinemic-Euglycemic Clamp with Somatostatin in Conscious Mice
This protocol is adapted from methodologies described for hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice.[5][6][7]
Materials:
-
This compound (or octreotide acetate)
-
Human insulin (Humulin R or equivalent)
-
[3-³H]glucose tracer
-
20% Dextrose solution
-
Heparinized saline
-
Bovine Serum Albumin (BSA)
-
Surgical tools for catheterization
-
Infusion pumps
-
Blood glucose meter
Procedure:
-
Surgical Preparation (5-7 days prior to clamp):
-
Anesthetize the mouse.
-
Implant indwelling catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[8]
-
Exteriorize the catheters at the back of the neck.
-
Allow the mouse to recover for 5-7 days to ensure normalization of body weight and stress levels.
-
-
Pre-Clamp Preparation (Day of clamp):
-
Fast the mice overnight (approximately 16 hours).
-
Prepare infusion solutions:
-
Somatostatin solution: Dissolve this compound in sterile saline.
-
Insulin solution: Dilute human insulin in saline containing 0.1% BSA to prevent insulin from adhering to the tubing.
-
Tracer solution: Dissolve [3-³H]glucose in sterile saline.
-
Glucose solution: 20% Dextrose.
-
-
-
Basal Period (t = -120 to 0 min):
-
Place the conscious, unrestrained mouse in a metabolic cage.
-
Connect the jugular vein catheter to the infusion pump.
-
Start a continuous infusion of [3-³H]glucose (e.g., 0.05 µCi/min) to assess basal glucose turnover.[6]
-
At t = -15 and -5 min, collect blood samples from the carotid artery to determine basal plasma glucose, insulin, and [3-³H]glucose concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
At t = 0 min, begin the following continuous intravenous infusions:
-
Somatostatin: 1.5 µg/kg/min to suppress endogenous insulin and glucagon secretion.[1]
-
Insulin: A primed-continuous infusion (e.g., prime of 150 mU/kg followed by a constant rate of 2.0-20 mU/kg/min) to achieve hyperinsulinemia.[6][9]
-
[3-³H]glucose: Continue the tracer infusion (may be increased to 0.1 µCi/min).[6]
-
-
Begin a variable infusion of 20% dextrose to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).
-
Monitor blood glucose every 5-10 minutes from the carotid artery and adjust the glucose infusion rate (GIR) accordingly to maintain the target glucose level.[5]
-
Once a steady state is achieved (constant blood glucose with a stable GIR for at least 30 minutes), this GIR serves as a measure of insulin sensitivity.
-
Collect blood samples at regular intervals during the steady-state period (e.g., t = 80, 90, 100, 110, 120 min) for the determination of plasma [3-³H]glucose and insulin concentrations.
-
-
Post-Clamp:
-
At the end of the clamp, tissues can be collected for further analysis of tissue-specific glucose uptake and insulin signaling.
-
Quantitative Data Summary
The following table provides representative data from pancreatic clamp studies, illustrating the effect of somatostatin on key metabolic parameters.
| Parameter | Control (Saline) | Somatostatin Infusion | Reference |
| Basal Endogenous Glucose Production (EGP) (mg/kg/min) | 9.1 ± 1.2 | 10.5 ± 1.15 | [1] |
| Clamp EGP (mg/kg/min) | 9.1 ± 1.2 | 3.99 ± 0.44 (Teglicar + Somatostatin) | [1] |
| Glucose Infusion Rate (GIR) (mg/kg/min) | Varies with insulin dose and sensitivity | Varies with insulin dose and sensitivity | [10] |
| Steady-State Plasma Glucose (mg/dL) | Maintained at euglycemia (e.g., ~120) | Maintained at euglycemia (e.g., ~120) | [3] |
| Steady-State Plasma Insulin (µU/mL) | Endogenous + Exogenous | Exogenous only (endogenous suppressed) | [4] |
Application Note 2: Insulin Suppression Test with Octreotide in Humans
The insulin suppression test (IST) is another method to assess insulin sensitivity. It involves the simultaneous infusion of somatostatin (or its analog, octreotide), insulin, and glucose.[11]
Experimental Workflow
This diagram outlines the steps involved in conducting an insulin suppression test in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. profil.com [profil.com]
- 3. uab.edu [uab.edu]
- 4. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 7. researchgate.net [researchgate.net]
- 8. vmmpc.org [vmmpc.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Insulin sensitivity test using a somatostatin analogue, octreotide (Sandostatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Somatostatin Acetate Administration for Neuroendocrine Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs). Their therapeutic efficacy stems from their ability to bind to somatostatin receptors (SSTRs) expressed on NET cells, leading to the inhibition of hormone secretion and tumor cell proliferation.[1][2] Preclinical evaluation of novel SSAs and combination therapies relies on robust in vivo models, such as patient-derived xenografts (PDXs) and cell line-derived xenografts (CDX) in immunodeficient mice.
These application notes provide detailed protocols for the administration of somatostatin acetate and its analogs in NET xenograft models, along with methodologies for assessing treatment response. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor activity of these compounds.
Mechanism of Action of Somatostatin Analogs
Somatostatin and its synthetic analogs, like octreotide, lanreotide, and pasireotide, exert their effects by binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5).[3] The activation of these receptors, particularly SSTR2 which is highly expressed in many NETs, triggers a cascade of intracellular signaling events.[4][5]
Direct Anti-proliferative Effects:
-
Inhibition of MAPK/ERK Pathway: SSTR activation leads to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[1] These phosphatases can dephosphorylate key components of growth factor signaling pathways, including the MAP kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to cell cycle arrest.
-
Induction of Apoptosis: Activation of SSTR3 has been specifically linked to the induction of programmed cell death (apoptosis) in tumor cells.[1][3]
Indirect Anti-proliferative Effects:
-
Inhibition of Growth Factor Secretion: SSAs can inhibit the secretion of various growth factors and hormones from both the tumor and host tissues, such as insulin-like growth factor 1 (IGF-1), which are crucial for tumor growth.[2]
-
Anti-angiogenesis: Somatostatin analogs can inhibit the formation of new blood vessels (angiogenesis) within the tumor, thereby restricting its nutrient and oxygen supply.[2]
Below is a diagram illustrating the signaling pathways activated by somatostatin analogs in neuroendocrine tumor cells.
Experimental Protocols
Protocol 1: Establishment of Neuroendocrine Tumor Xenografts
This protocol describes the subcutaneous implantation of patient-derived tumor tissue or cultured NET cells into immunodeficient mice.
Materials:
-
Patient-derived NET tissue or cultured NET cells (e.g., BON-1, QGP-1)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice, 6-8 weeks old)[1][6]
-
Matrigel® Basement Membrane Matrix
-
Sterile surgical instruments (scalpels, forceps)
-
Collagenase and DNase I (for tissue digestion)
-
Sterile PBS and cell culture medium (e.g., DMEM/F12)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Preparation of Tumor Material:
-
For Patient-Derived Tissue: Under sterile conditions, mince the fresh tumor tissue into small fragments (1-2 mm³). For a single-cell suspension, digest the minced tissue with collagenase and DNase I.[1]
-
For Cultured Cells: Harvest cultured NET cells using trypsin-EDTA and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel®. A typical injection volume is 100-200 µL containing 1 x 10⁶ to 1 x 10⁷ cells.
-
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the flank (right or left) where the tumor will be implanted.[6] Wipe the injection site with 70% ethanol.
-
Tumor Implantation:
-
Post-Implantation Monitoring: Monitor the animals regularly for tumor growth. Palpable tumors are typically expected to form within 2-4 weeks. Once tumors reach a volume of approximately 100-200 mm³, the animals can be randomized into treatment groups.[6]
Protocol 2: Administration of this compound Analogs
This protocol outlines the preparation and administration of somatostatin analogs to tumor-bearing mice.
Materials:
-
Somatostatin analog (e.g., octreotide acetate, lanreotide autogel, pasireotide LAR)
-
Sterile saline or appropriate vehicle for reconstitution
-
Syringes (1 mL) and needles (25-27 gauge) for subcutaneous or intramuscular injection
-
Animal scale
Procedure:
-
Drug Preparation:
-
Octreotide Acetate (short-acting): Reconstitute lyophilized octreotide acetate in sterile saline to the desired concentration.
-
Long-Acting Formulations (Octreotide LAR, Lanreotide Autogel, Pasireotide LAR): Follow the manufacturer's instructions for reconstitution and preparation. These are typically administered as a depot injection.
-
-
Dosing and Administration Schedule: The dosage and schedule will vary depending on the specific analog and the experimental design. The following are examples of doses used in preclinical studies:
-
Octreotide: Daily subcutaneous injections of 10-20 µ g/mouse .
-
Lanreotide Autogel: A single deep subcutaneous injection of 120 mg every 28 days is a common clinical dose; preclinical doses may need to be adjusted based on mouse body weight.[7][8]
-
Pasireotide LAR: A monthly intramuscular injection of 40 mg/kg.[9]
-
-
Injection:
-
Subcutaneous: Pinch the skin on the scruff of the neck or the flank opposite the tumor and insert the needle. Inject the solution to form a small bleb under the skin.
-
Intramuscular: Inject into the quadriceps muscle of the hind limb.
-
-
Control Group: Administer the vehicle control (e.g., sterile saline) to the control group of mice using the same volume, route, and schedule as the treatment groups.
Protocol 3: Monitoring Treatment Efficacy
This protocol describes methods for assessing the anti-tumor effects of somatostatin analog treatment.
A. Tumor Volume Measurement
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest dimension) and width (shortest dimension) of the subcutaneous tumor using digital calipers.[6]
-
Measurements should be taken 2-3 times per week.[6]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[6]
-
Plot the mean tumor volume for each treatment group over time to visualize tumor growth kinetics.
B. Blood Collection for Biomarker Analysis
Materials:
-
Warming device (e.g., heat lamp)
-
Restraint device
-
Sterile lancets or 25G needles
-
Micro-hematocrit tubes or other collection vials
-
EDTA-coated tubes for plasma collection
-
Centrifuge
Procedure:
-
Warm the mouse's tail using a heat lamp to promote vasodilation.[10]
-
Place the mouse in a restraint device.
-
Clean the tail with 70% ethanol.
-
Make a small incision in the lateral tail vein with a sterile lancet or needle.[1]
-
Collect blood into a micro-hematocrit tube via capillary action.[1] A maximum of 10% of the total blood volume can be collected every two to four weeks.[1]
-
For plasma, collect the blood into an EDTA-coated tube and centrifuge at 2,000 x g for 10 minutes.[11]
-
Store the plasma at -80°C until analysis.
C. Chromogranin A (CgA) Biomarker Analysis
Materials:
-
Mouse Chromogranin A ELISA kit (e.g., Abcam ab264631)
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, this involves adding diluted plasma samples and standards to the antibody-coated microplate.
-
After incubation and washing steps, a substrate is added to generate a colorimetric signal.
-
The absorbance is read on a microplate reader, and the concentration of CgA in the samples is determined by comparison to the standard curve.[6][12]
D. Immunohistochemistry (IHC) for Tissue Analysis
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Chromogranin A, anti-Synaptophysin, anti-SSTR2)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0).[13]
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[14]
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution.[13]
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at the appropriate dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin to visualize the cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope to assess the expression and localization of the target proteins.
Data Presentation
Quantitative data from preclinical studies should be summarized in tables for clear comparison of the efficacy of different somatostatin analogs.
Table 1: In Vivo Efficacy of Somatostatin Analogs in NET Xenograft Models
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, daily s.c. | 1500 ± 150 | - |
| Octreotide Acetate | 10 µ g/mouse , daily s.c. | 950 ± 120 | 36.7 |
| Lanreotide Autogel | 120 mg/kg, every 28 days s.c. | 800 ± 110 | 46.7 |
| Pasireotide LAR | 40 mg/kg, every 28 days i.m.[9] | 650 ± 90 | 56.7 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Table 2: Effect of Somatostatin Analogs on Plasma Chromogranin A Levels
| Treatment Group | Mean Plasma CgA at Day 28 (ng/mL) ± SEM | Percent Reduction in Plasma CgA (%) |
| Vehicle Control | 50 ± 5 | - |
| Octreotide Acetate | 30 ± 4 | 40 |
| Lanreotide Autogel | 25 ± 3 | 50 |
| Pasireotide LAR | 20 ± 3 | 60 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound and its analogs in neuroendocrine tumor xenograft models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to assess the anti-tumor efficacy of these important therapeutic agents. The use of well-characterized xenograft models and standardized assessment methods is crucial for the successful translation of preclinical findings into clinical applications for patients with neuroendocrine tumors.
References
- 1. research.vt.edu [research.vt.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. High-dose treatment with lanreotide of patients with advanced neuroendocrine gastrointestinal tumors: clinical and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion [jove.com]
- 5. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 6. novamedline.com [novamedline.com]
- 7. Real world use of lanreotide in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide LAR Dosage and Survival Among Elderly Patients With Distant-Stage Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 11. content.abcam.com [content.abcam.com]
- 12. Mouse Chromogranin A ELISA Kit, 90-min ELISA (ab264631) | Abcam [abcam.com]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. youtube.com [youtube.com]
Cell viability assay protocol with Somatostatin acetate treatment
Application Note & Protocol
Topic: Cell Viability Assay Protocol with Somatostatin Acetate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin and its synthetic analogs, such as this compound, are crucial regulators of endocrine and nervous system functions. They exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5), which are widely distributed throughout the body.[1][2] The activation of these receptors triggers various intracellular signaling cascades, predominantly involving G-protein coupled receptor pathways, leading to the inhibition of adenylyl cyclase activity and a decrease in cyclic AMP (cAMP) levels.[1] This signaling can modulate cell proliferation, hormone secretion, and induce apoptosis.[1][3] Consequently, this compound's effect on cell viability is of significant interest in drug development, particularly in oncology and endocrinology.[4][5]
This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the Water Soluble Tetrazolium salt (WST-1) assay. The WST-1 assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells. These enzymes cleave the WST-1 reagent to produce a water-soluble formazan dye, the amount of which is directly proportional to the number of viable cells. This protocol offers a reliable and high-throughput method for determining the dose-dependent effects of this compound on the viability of a target cell population.
Materials and Methods
Materials
-
Target cells (e.g., neuroendocrine tumor cell line expressing Somatostatin receptors)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
WST-1 Cell Proliferation Reagent
-
96-well flat-bottom sterile microplates (tissue culture treated)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Reagent Preparation
-
Complete Culture Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution (1 mM): Reconstitute lyophilized this compound in sterile, nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
WST-1 Reagent: Thaw the WST-1 reagent at room temperature, protected from light.
Experimental Protocol
Cell Seeding
-
Culture the target cells in a T-75 flask until they reach approximately 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate, resulting in approximately 5,000 cells per well.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
This compound Treatment
-
Prepare serial dilutions of this compound from the 1 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Also, prepare a vehicle control (medium with the same concentration of the solvent used for this compound, if applicable).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or complete medium (for untreated control) to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
WST-1 Assay
-
Following the treatment period, add 10 µL of the WST-1 reagent to each well, including the background control wells.[6]
-
Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution.
-
Incubate the plate for 1-4 hours at 37°C with 5% CO2. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
After the incubation, shake the plate thoroughly for 1 minute on a shaker.[6]
-
Measure the absorbance of each well at 450 nm using a microplate spectrophotometer. A reference wavelength of >600 nm is recommended.[6]
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Data Presentation
The quantitative data from the cell viability assay can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| This compound (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability | p-value (vs. Control) |
| 0 (Untreated Control) | 1.254 | 0.087 | 100% | - |
| 1 | 1.198 | 0.075 | 95.5% | > 0.05 |
| 10 | 1.052 | 0.063 | 83.9% | < 0.05 |
| 100 | 0.876 | 0.051 | 69.8% | < 0.01 |
| 1000 (1 µM) | 0.643 | 0.042 | 51.3% | < 0.001 |
| 10000 (10 µM) | 0.412 | 0.035 | 32.9% | < 0.001 |
| Vehicle Control | 1.249 | 0.091 | 99.6% | > 0.05 |
| Background Control | 0.058 | 0.004 | - | - |
Mandatory Visualization
Caption: Experimental workflow for the WST-1 cell viability assay.
Signaling Pathways
This compound mediates its effects on cell viability by binding to its receptors (SSTRs), which are coupled to inhibitory G-proteins (Gi). This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] This can, in turn, modulate the mitogen-activated protein kinase (MAPK) pathway and activate phosphotyrosine phosphatases, ultimately influencing cell cycle progression and apoptosis.[3]
Caption: Somatostatin signaling pathway affecting cell viability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors: from signaling to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Somatostatin Acetate Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with somatostatin acetate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving lyophilized this compound?
A1: The recommended initial step is to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Then, attempt to dissolve a small test amount of the peptide in sterile, purified water.[2][3] this compound is generally soluble in water.[4]
Q2: My this compound did not dissolve completely in water. What should I do next?
A2: If this compound does not fully dissolve in water, the next step is to adjust the pH of the solution. Since somatostatin has a stability optimum around pH 3.7-4, using a dilute acidic solution, such as 10% acetic acid, can improve solubility.[5][6] Add the acidic solution dropwise while gently vortexing until the peptide dissolves.[1]
Q3: Can I use phosphate buffer to dissolve this compound?
A3: While this compound can be dissolved in phosphate buffers, it is generally not recommended for long-term storage or for certain applications. Studies have shown that somatostatin is more prone to degradation in phosphate buffers compared to acetate buffers.[6] If you must use a phosphate buffer, it is advisable to prepare the solution fresh and use it promptly.
Q4: What is the impact of pH on the stability of this compound in solution?
A4: The pH of the solution is a critical factor for the stability of this compound. The optimal pH for stability is around 3.7 to 4.[6][7] Degradation of the peptide increases at higher pH values. Therefore, for preparing stock solutions or for long-term experiments, using a buffer in the acidic range is recommended.
Q5: What should I do if I observe precipitation after dissolving this compound?
A5: Precipitation can occur for several reasons, including exceeding the solubility limit at a particular pH, or interactions with components in the buffer. If precipitation is observed, you can try the following:
-
Sonication: Brief sonication in an ice bath can help break up aggregates and improve dissolution.[8]
-
pH Adjustment: Ensure the pH of your solution is in the optimal range for solubility (acidic).
-
Dilution: Your solution may be too concentrated. Try preparing a more dilute solution.[1]
Q6: How should I store reconstituted this compound solutions?
A6: For short-term storage (2-7 days), reconstituted this compound should be kept at 4°C.[9] For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] The addition of a carrier protein like 0.1% HSA or BSA can also help to improve stability during long-term storage.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder is difficult to dissolve. | High hydrophobicity of the peptide or aggregation during storage. | Start with sterile water. If unsuccessful, add 10% acetic acid dropwise. Gentle sonication can also be applied.[8] |
| Solution is cloudy or contains particulates. | Incomplete dissolution or precipitation. | Centrifuge the solution to pellet any undissolved material.[1] You can also try further pH adjustment or sonication. The concentration may be too high; try further dilution. |
| Precipitation occurs when adding to a buffer (e.g., PBS). | The pH of the final solution is not optimal for solubility, or there are incompatible ions in the buffer. | Ensure the final pH of the mixture is in the acidic range. Consider using a different buffer system, such as an acetate buffer, which is known to be more compatible with somatostatin.[6] |
| Loss of biological activity over time. | Degradation of the peptide. | Store the solution properly (aliquoted at -20°C or below).[3] Ensure the pH of the storage buffer is optimal for stability (around pH 4).[6][7] Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Relative Stability of this compound in Common Aqueous Buffers
| Buffer System | pH Range | Relative Stability | Notes |
| Acetate Buffer | 3.6 - 5.6 | High | Generally the recommended buffer for stability.[6] |
| Phosphate Buffer | 5.8 - 8.0 | Low to Moderate | Can accelerate degradation compared to acetate buffer.[6] |
| Water (unbuffered) | ~7.0 (can vary) | Variable | Stability is pH-dependent; unbuffered water may not maintain an optimal pH. |
Table 2: Example of pH-Dependent Solubility Data Presentation
| pH | Buffer System | Solubility (mg/mL) |
| 3.0 | 0.1 M Acetate Buffer | [User-determined value] |
| 4.0 | 0.1 M Acetate Buffer | [User-determined value] |
| 5.0 | 0.1 M Acetate Buffer | [User-determined value] |
| 7.4 | 0.1 M Phosphate Buffer | [User-determined value] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
-
Preparation: Before opening the vial, centrifuge it briefly to collect all the lyophilized peptide at the bottom.[1]
-
Initial Test in Water: Weigh out a small, known amount of the peptide (e.g., 1 mg).[1] Add a small volume of sterile, purified water (e.g., 100 µL) and vortex gently.[1] Observe for dissolution.
-
pH Adjustment (if necessary): If the peptide does not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1]
-
Final Steps: Once dissolved, you can dilute the stock solution to your final desired concentration with your experimental buffer. Centrifuge the final solution to pellet any remaining particulates before use.[1]
Protocol 2: Reconstitution for Stock Solution Preparation
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to avoid condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Solvent Addition: Based on the results of your small-scale solubility test, add the appropriate solvent (e.g., sterile water or a dilute acetic acid solution) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate briefly in an ice bath.
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C for long-term use.[3]
Visualizations
Caption: Somatostatin signaling pathway.[10]
Caption: Workflow for experimental solubility testing.
Caption: Logical troubleshooting for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Preventing Somatostatin Acetate Degradation in Cell Media
Welcome to the technical support center for Somatostatin acetate stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in cell culture media?
This compound degradation in cell culture media is primarily caused by two factors:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various proteases (peptidases) that can cleave the peptide bonds of Somatostatin, inactivating it.[1] Cells in culture can also secrete their own proteases into the medium.[1]
-
Chemical Degradation: The stability of this compound is significantly influenced by the physicochemical properties of the cell culture medium, including pH and temperature.[2]
Q2: My cells are not responding as expected to this compound treatment. Could degradation be the issue?
Yes, a lack of cellular response or inconsistent results can be a strong indicator of this compound degradation. If the peptide is degrading in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to diminished or variable effects on your cells.
Q3: How does the presence of serum in my cell culture medium affect this compound stability?
Serum is a major source of proteases, which can rapidly degrade this compound.[1] If your experimental design allows, using serum-free media is a highly effective way to reduce enzymatic degradation.[3][4] If serum is required, minimizing the incubation time or adding protease inhibitors should be considered.
Q4: What is the optimal pH for this compound stability in solution?
This compound exhibits maximum stability in acidic conditions, with an optimal pH of around 4.0.[5] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is not ideal for Somatostatin stability.
Q5: Can I pre-mix this compound in my media and store it?
It is generally not recommended to pre-mix this compound in cell culture media for long-term storage, especially at 4°C or room temperature. For optimal stability, prepare fresh solutions of this compound in a suitable, slightly acidic buffer and add it to the cell culture medium immediately before use. For long-term storage of stock solutions, it is recommended to add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) and store at -20°C or -80°C to prevent freeze-thaw cycles and adsorption to container surfaces.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium just before adding this compound.[7][8] 2. Switch to a serum-free medium if compatible with your cell line.[3][4] 3. Reduce the incubation time of this compound with the cells. | Proteases in serum and secreted by cells are a primary cause of degradation.[1] Inhibitors will block their activity. Serum is a major source of proteases. Shorter exposure limits the time for degradation to occur. |
| Chemical Degradation | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure the pH of the stock solution is acidic (around 4.0) before dilution into the neutral pH of the cell culture medium. | Somatostatin is unstable at neutral pH over time. Fresh preparation ensures maximum potency. |
| Incorrect Concentration | 1. Verify the initial concentration of your this compound stock solution. 2. Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and experimental conditions. | The effective concentration can vary between cell types and due to potential degradation. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Degradation Rates | 1. Standardize the timing of adding this compound to all wells/flasks. 2. Ensure uniform mixing of the media after adding the peptide. 3. Use a master mix of media containing this compound and protease inhibitors for all replicates. | Variability in the time the peptide is exposed to degradative enzymes can lead to different effective concentrations. |
| Cell Density and Health | 1. Ensure consistent cell seeding density across all replicates. 2. Monitor cell viability to ensure cells are healthy at the time of treatment. | The number of cells and their metabolic state can influence the concentration of secreted proteases. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Cell Culture Medium
This protocol allows you to determine the degradation rate of this compound under your specific experimental conditions.
Materials:
-
Your cell culture medium (with and without serum, if applicable)
-
This compound
-
Protease inhibitor cocktail
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of Media Conditions: Prepare four sets of sterile microcentrifuge tubes, each containing your cell culture medium under the following conditions:
-
Medium alone
-
Medium with serum (e.g., 10% FBS)
-
Medium with serum and protease inhibitor cocktail
-
Medium without serum
-
-
Addition of this compound: Spike each tube with a known concentration of this compound (e.g., 1 µM).
-
Time-Course Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Sample Preparation: Immediately stop any enzymatic activity by adding a quenching agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by snap-freezing in liquid nitrogen. Store samples at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of intact this compound in each sample using reverse-phase HPLC. The degradation can be quantified by the decrease in the peak area corresponding to the intact peptide over time.
Quantitative Data Summary
The following tables summarize the stability of Somatostatin and its analog, Octreotide, under various conditions.
Table 1: Effect of pH on Somatostatin and Octreotide Acetate Stability
| Peptide | pH | Temperature (°C) | Stability (t90% - time to 90% remaining) | Reference |
| Somatostatin | 3.7 | Not Specified | Optimal Stability | [9][10] |
| Octreotide Acetate | 4.0 | Not Specified | Maintained 95% for up to 10 days | [5] |
| Octreotide Acetate | 7.0 | Not Specified | <90% after 3 days | [5] |
Table 2: Effect of Buffer Composition on Somatostatin Stability
| Peptide | Buffer | pH | Temperature (°C) | Observation | Reference |
| Somatostatin | Acetate | 4.0 | Not Specified | More favorable stability | [10] |
| Somatostatin | Phosphate | 4.0 | Not Specified | More detrimental to stability | [10] |
Visualizations
Signaling and Degradation Pathways
Caption: Somatostatin signaling pathway and enzymatic degradation by peptidases.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow to determine this compound stability in cell media.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Frontiers | The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. scbt.com [scbt.com]
- 8. プロテアーゼ阻害剤:サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 9. Somatostatin release from dissociated cerebral cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Somatostatin Acetate for In Vitro Research
Welcome to the technical support center for Somatostatin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
This compound is a synthetic peptide that mimics the actions of the natural hormone somatostatin.[1] Its primary mechanism involves binding to Somatostatin receptors (SSTRs), which are G-protein coupled receptors.[1][2] There are five subtypes of SSTRs (SSTR1-5).[1] Upon binding, particularly to SSTR2 and SSTR5, this compound activates an inhibitory G-protein (Gi/o).[3][4] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][5] The reduction in cAMP levels inhibits the activity of protein kinase A (PKA), which in turn suppresses the secretion of various hormones and inhibits cell proliferation.[1][4] In some cancer cell lines, this can lead to cell cycle arrest and apoptosis (programmed cell death).[2][4]
Q2: What is a typical starting concentration range for this compound in in vitro studies?
The optimal concentration of this compound can vary significantly depending on the cell line, the specific SSTR subtypes it expresses, the experimental endpoint being measured, and the duration of the treatment.[4] Based on published studies, a general starting range to consider is between 10⁻¹² M and 10⁻⁴ M. For instance, in studies with rabbit retinal pigment epithelial cells, concentrations from 10⁻¹² M to 10⁻⁴ M were tested, with a peak inhibitory effect on proliferation observed at 10⁻⁸ M.[6] For cell viability assays, a broader starting range of 0.1 µM to 100 µM is often suggested.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[4]
Q3: How should I prepare and store a stock solution of this compound?
For optimal stability, lyophilized this compound powder should be stored at -20°C.[7] To prepare a stock solution, dissolve the powder in a minimal amount of a suitable solvent.[4] this compound is slightly soluble in DMSO and methanol.[4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a sterile solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.
Q4: What are the key factors that can affect the activity of this compound in my experiments?
Several factors can influence the effectiveness of this compound in vitro:
-
SSTR Expression: The presence and density of Somatostatin receptors, particularly SSTR2 and SSTR5, on your cell line are critical for a response.[2][8]
-
Compound Stability: Peptides in solution can degrade over time. It is best to use freshly prepared working solutions for each experiment. The stability of this compound in aqueous solutions is pH-dependent, with optimal stability at a slightly acidic pH (around 4.0).[9]
-
Cell Culture Conditions: Factors like cell seeding density, confluency, and passage number can impact the cellular response.
-
Treatment Duration: The incubation time with this compound should be sufficient to observe the desired effect. Time-course experiments (e.g., 24, 48, 72 hours) are recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low inhibitory effect observed | 1. Low or absent SSTR expression in the cell line. 2. Suboptimal concentration of this compound. 3. Degraded this compound. 4. Insufficient treatment duration. | 1. Verify the expression of SSTR2 and SSTR5 in your cell line using techniques like qPCR, Western blotting, or flow cytometry.[4] 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to identify the optimal concentration.[4][6] 3. Prepare a fresh stock solution of this compound from lyophilized powder. Ensure proper storage of the stock solution at -80°C. 4. Increase the treatment duration and perform a time-course experiment (e.g., 24, 48, 72 hours).[4] |
| High variability between replicate experiments | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of this compound or assay reagents. 3. Instability of this compound in the working solution. | 1. Ensure a uniform cell seeding density across all wells. 2. Calibrate pipettes regularly and use proper pipetting techniques.[4] 3. Prepare fresh working solutions of this compound for each experiment. |
| Difficulty dissolving this compound | 1. Incorrect solvent. 2. Low temperature of the solvent. | 1. Use DMSO or methanol as recommended. Gentle warming or brief sonication can aid dissolution.[4] 2. Allow the solvent to reach room temperature before dissolving the peptide.[4] |
Data Presentation
Table 1: Binding Affinity of Somatostatin Analogs to Human Somatostatin Receptor Subtypes (SSTRs)
| Receptor Subtype | Lanreotide Acetate (IC50/Ki, nM) | Octreotide Acetate (IC50/Ki, nM) |
| SSTR1 | >1000[3] | >1000 |
| SSTR2 | 0.8[3] | 0.8 |
| SSTR3 | 100[3] | 100 |
| SSTR4 | >1000[3] | >1000 |
| SSTR5 | 5.2[3] | 5.2 |
Note: Lower IC50/Ki values indicate higher binding affinity.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound vial and the solvent (e.g., sterile DMSO) to room temperature.
-
Under sterile conditions, add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.[4]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled this compound by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype.[3][10]
-
Cell Line and Membrane Preparation: Utilize cell lines engineered to express a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[11] Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.[3]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[3]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulatory Mechanisms of Somatostatin Expression | MDPI [mdpi.com]
- 6. Effect of a somatostatin analog (octreotide acetate) on the growth of retinal pigment epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Somatostatin Acetate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of somatostatin acetate in cellular signaling experiments.
Frequently Asked Questions (FAQs)
Q1: My cells, which do not express known somatostatin receptors (SSTRs), are showing a response to this compound. What could be the cause?
A1: While this compound's primary effects are mediated through SSTRs, several off-target mechanisms could be at play in SSTR-negative cells:
-
Crosstalk with other signaling pathways: Somatostatin analogs can sometimes modulate other signaling pathways, such as the transforming growth factor-β (TGF-β) pathway, which can influence cell proliferation and apoptosis independently of SSTRs.[1]
-
Interaction with other receptors: There is evidence of "crosstalk" between SSTRs and growth factor receptors, such as receptor tyrosine kinases (RTKs).[2] It is possible that in certain cellular contexts, this compound could directly or indirectly influence the activity of these receptors.
-
Modulation of ion channels: Somatostatin and its analogs have been shown to directly modulate the activity of various ion channels, including calcium (Ca2+) and potassium (K+) channels.[3][4] This can alter cellular excitability and function without direct SSTR activation.
-
Non-specific binding at high concentrations: At high concentrations, this compound might exhibit low-affinity binding to other G-protein coupled receptors (GPCRs) or cellular components, leading to unexpected cellular responses.
Q2: I am observing a rapid decrease in cellular response to this compound despite continuous application. What is happening?
A2: This phenomenon is likely due to receptor desensitization and internalization. Upon prolonged exposure to an agonist like this compound, SSTRs can become phosphorylated and uncoupled from their downstream signaling proteins.[5] This is followed by the physical removal of the receptors from the cell surface via internalization, leading to a diminished response.[2][5]
Q3: Are there known off-target effects of this compound on specific signaling molecules?
A3: Yes, beyond the canonical SSTR signaling, somatostatin analogs have been reported to influence:
-
Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can stimulate PTPs like SHP-1 and SHP-2.[6][7] This can lead to the dephosphorylation and inactivation of receptor tyrosine kinases for factors like insulin and epidermal growth factor (EGF), thereby inhibiting their mitogenic signaling.[2][7]
-
MAP Kinase (MAPK) Pathway: By activating PTPs, somatostatin analogs can down-regulate Raf-1 and block the MAP kinase pathway, a key regulator of cell proliferation.[6][7]
-
Ion Channels: Somatostatin can modulate various ion channels, including P/Q-type and N-type calcium channels[3], and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] There is also evidence for modulation of the transient receptor potential vanilloid 1 (TRPV1) ion channel.[8]
-
Wnt/β-catenin Pathway: In some cancer cells, octreotide (a somatostatin analog) has been shown to negatively regulate the Wnt/β-catenin signaling pathway.[9]
Troubleshooting Guides
Issue 1: Unexpected antiproliferative effects in a cell line with low or no SSTR expression.
-
Possible Cause 1: Crosstalk with RTK signaling.
-
Troubleshooting Step: Investigate the phosphorylation status of key RTKs (e.g., EGFR, Insulin Receptor) and downstream effectors (e.g., Akt, ERK) in the presence and absence of this compound using Western blotting or phospho-specific ELISAs.
-
-
Possible Cause 2: Activation of PTPs.
-
Troubleshooting Step: Measure the activity of PTPs like SHP-1 and SHP-2 in cell lysates treated with this compound. Co-treatment with a general PTP inhibitor (e.g., sodium orthovanadate) should be performed to see if it reverses the antiproliferative effect.
-
-
Possible Cause 3: Modulation of the TGF-β pathway.
-
Troubleshooting Step: Examine the expression and phosphorylation levels of key components of the TGF-β pathway (e.g., Smad proteins) in response to this compound treatment.[1]
-
Issue 2: Altered cellular electrophysiology or calcium signaling in response to this compound.
-
Possible Cause 1: Direct modulation of voltage-gated calcium channels.
-
Troubleshooting Step: Use patch-clamp electrophysiology to measure specific calcium channel currents (e.g., L-type, N-type, P/Q-type) in the presence of this compound.[3] Utilize specific channel blockers to identify the affected channel type.
-
-
Possible Cause 2: Activation of potassium channels.
-
Troubleshooting Step: Perform whole-cell voltage-clamp recordings to assess changes in potassium currents. The involvement of G-protein-coupled inwardly rectifying potassium (GIRK) channels can be investigated.[4]
-
-
Possible Cause 3: Effects on intracellular calcium stores.
-
Troubleshooting Step: Employ calcium imaging techniques (e.g., using Fura-2 or Fluo-4) to monitor intracellular calcium levels. Investigate if the observed changes are dependent on extracellular calcium or are due to release from intracellular stores by performing experiments in calcium-free media or in the presence of inhibitors of intracellular calcium release channels (e.g., IP3 receptors, ryanodine receptors).[10]
-
Quantitative Data
Table 1: Binding Affinities (IC50, nmol/L) of Somatostatin and its Analogs to Human Somatostatin Receptor Subtypes (SSTRs)
| Compound | sstr1 | sstr2 | sstr3 | sstr4 | sstr5 |
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.5 | 0.5 |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 4.5 |
| Lanreotide | 12 | 1.1 | 7.6 | >1000 | 8.3 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |
Data compiled from multiple sources. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Receptor Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity of this compound to its receptors or potential off-target sites.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with a specific SSTR subtype).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competition Binding:
-
In a multi-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SRIF-14).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for Assessing Signaling Pathway Activation
This protocol can be used to investigate the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for a specified time (e.g., 12-24 hours) to reduce basal signaling.
-
Treat the cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: On-target signaling of this compound via SSTRs.
Caption: Potential off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. UpToDate 2018 [sniv3r2.github.io]
- 3. Somatostatin modulates Ca2+ currents in neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of ion channels by somatostatin and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin modulates the transient receptor potential vanilloid 1 (TRPV1) ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The State-of-the-Art Mechanisms and Antitumor Effects of Somatostatin in Colorectal Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Troubleshooting inconsistent results in Somatostatin acetate experiments
Welcome to the technical support center for Somatostatin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to experimental design. This section addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: We are observing high variability in our in vitro cell-based assays (e.g., cell viability, proliferation). What are the likely causes?
High variability in in vitro experiments is a frequent challenge. Several factors related to the compound, cell culture conditions, and assay procedures can contribute to this.
-
This compound Preparation and Stability:
-
Fresh Preparation: It is highly recommended to prepare fresh solutions of this compound for each experiment. Peptides in solution can degrade over time, affecting their activity.
-
Proper Storage: Store the lyophilized powder at -20°C for long-term stability. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
pH and Buffer: The stability of Somatostatin and its analogs in aqueous solutions is pH-dependent. Maximum stability is often observed at a slightly acidic pH of around 4.0-5.0.[1][2][3] Acetate buffers have been shown to have a favorable effect on stability, while phosphate buffers can increase degradation.[1][2][4]
-
Solvent Choice: For in vitro studies, use sterile, high-purity water or a buffer system appropriate for your cell line.
-
-
Cell Culture Conditions:
-
Cell Line Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered receptor expression.
-
Consistent Seeding Density: Ensure uniform cell seeding density across all wells of your assay plates.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. Contamination can significantly alter cellular responses.
-
-
Assay Protocol Standardization:
-
Standardized Incubation Times: Adhere to consistent incubation times for both cell culture and treatment with this compound.
-
Reagent Quality: Use high-quality reagents and ensure consistency between batches.
-
Q2: Our receptor binding assay is yielding inconsistent IC50 values. How can we troubleshoot this?
Inconsistent IC50 values in receptor binding assays often point to issues with the assay components or procedure.
-
Ligand and Receptor Preparation:
-
Radioligand Quality: If using a radiolabeled ligand for competition binding assays, ensure its purity and specific activity are verified. Some radiolabeled somatostatin analogs can be susceptible to degradation by proteases expressed by cells.[5]
-
Membrane Preparation Consistency: If using cell membrane preparations, ensure the protocol for membrane isolation is consistent between batches to maintain receptor integrity and concentration.
-
-
Assay Conditions:
-
Equilibrium: Ensure the incubation time is sufficient to reach binding equilibrium.
-
Protease Inhibitors: The addition of protease inhibitors to the binding buffer can help protect both the ligand and the receptor from degradation.[5]
-
Buffer Composition: The binding medium composition, including ions and BSA concentration, should be kept consistent.[5]
-
Q3: We have confirmed receptor binding, but we are not observing the expected downstream signaling (e.g., inhibition of adenylyl cyclase, changes in intracellular calcium). What could be the reason?
A lack of downstream signaling can be due to several factors, even with confirmed receptor binding.
-
Receptor Desensitization: Prolonged exposure of cells to this compound can lead to receptor desensitization or downregulation, diminishing the signaling response. Consider shorter incubation times or a serum-starvation period before stimulation.
-
Cell-Specific Signaling Pathways: The coupling of Somatostatin receptors (SSTRs) to downstream signaling pathways can be cell-type specific.[6] Confirm that your cell model expresses the necessary G-proteins and downstream effectors (e.g., adenylyl cyclase isoforms) for the expected signaling cascade.
-
Off-Target Effects: Be aware that at high concentrations, off-target effects might occur, complicating the interpretation of results.
Q4: We are seeing inconsistent tumor growth inhibition in our in vivo animal studies. What are potential contributing factors?
In vivo studies introduce additional layers of complexity.
-
Drug Formulation and Administration: Ensure the formulation is appropriate for the desired release profile and that the administration technique (e.g., subcutaneous, intramuscular) is consistent.[7]
-
Animal Model Variability: Tumor heterogeneity and differences in individual animal physiology can contribute to variability.
-
Tumor Burden: The size of the tumor at the start of treatment can influence the response.
-
Dosing Schedule: The frequency and dosage of this compound administration should be optimized for the specific animal model and tumor type.
Quantitative Data
Somatostatin Analog Binding Affinities
The binding affinity of Somatostatin analogs to the five human Somatostatin receptor subtypes (SSTR1-SSTR5) is a key determinant of their biological activity. The following table summarizes the binding affinities (Ki in nM) for the commonly used analog, Lanreotide. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Lanreotide Binding Affinity (Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 |
| SSTR3 | 100 |
| SSTR4 | >1000 |
| SSTR5 | 5.2 |
Data collated from various in vitro radioligand binding assays.[8]
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific Somatostatin receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO or HEK293 cells).
-
Radiolabeled Somatostatin analog (e.g., [125I]Tyr11-SRIF-14 or [125I]Tyr3-octreotide).[8]
-
Unlabeled test compound (this compound).
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Protease inhibitors.[5]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the binding buffer.
-
Addition of Components:
-
Add a fixed concentration of the radioligand to all wells.
-
Add increasing concentrations of the unlabeled test compound to the experimental wells.
-
For determining total binding, add only the radioligand and binding buffer.
-
For determining non-specific binding, add the radioligand and a high concentration of unlabeled Somatostatin.
-
Add a fixed amount of cell membrane preparation to each well to initiate the binding reaction.[5]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. The membranes with the bound ligand will be trapped on the filter.[8]
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
Cell line of interest cultured in 96-well plates.
-
This compound stock solution.
-
Culture medium.
-
MTS reagent.[9]
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M).[10] Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[9]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[12]
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Hormone Secretion Assay (GH Release)
This protocol provides a general method to measure the inhibitory effect of this compound on growth hormone (GH) secretion from pituitary tumor cells.
Materials:
-
GH-secreting pituitary cell line (e.g., GH3 cells).[10]
-
This compound stock solution.
-
Culture medium.
-
6-well plates.
-
ELISA kit for rat/mouse GH.[10]
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to grow to a suitable confluency.[10]
-
Treatment: Replace the culture medium with fresh medium containing different concentrations of this compound or a vehicle control.[10]
-
Incubation: Incubate the cells for a specific period (e.g., 24 or 48 hours).[10]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Storage: Store the collected supernatant at -80°C until analysis.[10]
-
GH Measurement: Quantify the amount of GH in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[10]
-
Data Analysis: Compare the GH concentrations in the supernatants from the this compound-treated wells to the control wells to determine the percentage of inhibition of GH secretion.
Visualizations
Somatostatin Signaling Pathway
Caption: Somatostatin signaling pathway overview.
General Experimental Workflow
Caption: A general workflow for in vitro experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
Somatostatin acetate stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of somatostatin acetate under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: The optimal pH for this compound stability is in the acidic range, specifically around pH 3.7 to 4.0.[1][2] Deviation from this pH range, especially towards neutral or alkaline conditions, can significantly accelerate its degradation.
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the stability of this compound. For long-term storage, it is recommended to store solutions at refrigerated temperatures (2°C to 8°C) or frozen (-20°C). At room temperature, the stability is significantly reduced. The degradation of somatostatin and its analogs follows first-order kinetics, and the rate of degradation increases with temperature.
Q3: Which buffer systems are recommended for formulating this compound solutions?
A3: Acetate and glutamate buffers are recommended for preparing this compound solutions, as they have been shown to provide good stability, particularly at a pH of 4.0.[3] Conversely, phosphate buffers have been observed to be detrimental to the stability of somatostatin and its analogs and should be avoided.[1][2] The concentration of the buffer can also impact stability, with higher concentrations of detrimental buffers accelerating degradation.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for somatostatin and its analogs in aqueous solutions include hydrolysis and deamidation.[1] Below pH 4, the degradation pattern often shows several small peaks in a chromatogram, suggesting different degradation mechanisms compared to higher pH levels where deamidation is more common.[1]
Troubleshooting Guide
Issue: I am observing rapid degradation of my this compound solution.
Possible Causes and Solutions:
-
Incorrect pH: Verify the pH of your solution. If it is outside the optimal range of 3.7-4.0, adjust it accordingly using a suitable acidic buffer like acetate.
-
Inappropriate Buffer: Ensure you are not using a phosphate-based buffer, which can accelerate degradation.[1][2] Switch to an acetate or glutamate buffer system.
-
High Temperature: Store your stock solutions and working solutions at the recommended refrigerated (2°C to 8°C) or frozen (-20°C) temperatures. Avoid prolonged exposure to room temperature.
-
Container Material: The type of storage container can influence stability. In some cases, glass vials can release alkali, leading to a pH shift and faster degradation.[2] Using polypropylene or other inert plastic vials may be a better option. Adsorption to the container surface can also be an issue, leading to a decrease in the effective concentration.[4]
Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound stability study.
Possible Causes and Solutions:
-
Degradation Products: The unexpected peaks are likely degradation products. The degradation of somatostatin follows first-order kinetics and can result in various fragments.[1]
-
Different Degradation Pathways: The degradation pattern can differ depending on the pH. Below pH 4, you might observe several small peaks, while at a higher pH, a major degradation peak is more common.[1]
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can resolve the intact peptide from its degradation products. A well-developed method should show baseline separation of all relevant peaks.[5]
Quantitative Stability Data
The degradation of this compound follows first-order kinetics. The rate of degradation is highly dependent on pH and temperature.
Table 1: Effect of pH on the Degradation Rate Constant (k) of a Somatostatin Analog (Octastatin) at 20°C in Acetate Buffer (0.01 M)
| pH | Degradation Rate Constant (k) (days⁻¹) | t₉₀ (days) |
| 3.0 | 0.0015 | 70.2 |
| 4.0 | 0.00125 | 84.1 |
| 5.0 | 0.0021 | 50.1 |
Data derived from a study on a somatostatin analog, Octastatin, which shows similar stability characteristics. t₉₀ represents the time for 10% degradation.[3]
Experimental Protocols
Protocol: Stability Testing of this compound using a Stability-Indicating HPLC-UV Method
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound Reference Standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Acetate buffer components (acetic acid and sodium acetate)
-
pH meter
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an acidic aqueous phase (e.g., aqueous phosphoric acid adjusted to pH 2.8).[5]
-
Diluent: Prepare a suitable diluent, typically the mobile phase at the initial gradient composition.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Solutions: Prepare this compound solutions at the desired concentration in different buffers (e.g., 0.1 M acetate buffer) and at various pH levels (e.g., pH 3, 4, 5, 7).
3. Stability Study (Forced Degradation):
-
Incubation: Store aliquots of the sample solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).
-
Sample Preparation for HPLC: Immediately before analysis, dilute the withdrawn samples with the diluent to a concentration within the linear range of the HPLC method.
4. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Detection Wavelength: Monitor the elution at a suitable wavelength, typically around 210-220 nm.
-
Gradient Elution: Employ a gradient elution program to ensure the separation of the main peak from any degradation products. An example could be a linear gradient of acetonitrile.
-
Injection Volume: Inject a consistent volume of the standard and sample solutions.
5. Data Analysis:
-
Peak Identification: Identify the peak corresponding to intact this compound based on the retention time of the reference standard.
-
Quantification: Determine the peak area of the intact this compound at each time point.
-
Degradation Calculation: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Kinetics: Plot the natural logarithm of the percentage remaining versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k).
Visualizations
Caption: Somatostatin signaling pathway.
Caption: Workflow for this compound Stability Testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of somatostatin in total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Injection Site Reactions with Somatostatin Acetate in Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with the administration of Somatostatin acetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common types of injection site reactions observed with this compound and its analogues in animal studies?
A1: Injection site reactions are a potential complication following the subcutaneous administration of this compound and its analogues. These reactions can range from mild and transient to more severe and persistent. Common observations at the injection site include:
-
Erythema (Redness): Localized redness and inflammation.
-
Edema (Swelling): Fluid accumulation and swelling at the site of injection.
-
Pain: Discomfort at the injection site, which may be inferred from animal behavior.
-
Nodule/Granuloma Formation: Palpable lumps or nodules under the skin, which can be a result of a local inflammatory response or deposition of the drug.[1]
-
Induration: Hardening of the tissue at the injection site.
-
Hematoma/Bruising: Localized bleeding under the skin.
More severe, though less common, reactions can include sterile abscesses or necrosis.
Q2: What are the primary causes of injection site reactions with this compound formulations?
A2: Injection site reactions can be attributed to a combination of factors related to the formulation itself, the injection procedure, and the animal's physiological response. Key contributing factors include:
-
Formulation Characteristics:
-
pH: Formulations with a non-physiological pH can cause local tissue irritation.
-
Osmolality: Hypertonic or hypotonic solutions can lead to discomfort and tissue reactions.
-
Excipients: Certain inactive ingredients in the formulation may have irritant properties.
-
Viscosity: Highly viscous formulations can cause pressure and trauma at the injection site.
-
-
Injection Technique:
-
Needle Gauge: Using an inappropriate needle size can cause unnecessary tissue damage.
-
Injection Volume: Injecting too large a volume into a single site can lead to tissue distension and inflammation.
-
Injection Speed: Rapid injection can increase local pressure and trauma.
-
Injection Depth: Incorrect injection depth (e.g., intradermal instead of subcutaneous) can exacerbate reactions.
-
Site Rotation: Repeated injections at the same site can lead to cumulative irritation and the formation of nodules.[1]
-
-
Animal-Specific Factors:
-
Species and Strain Sensitivity: Different animal species and strains may exhibit varying sensitivities to injected substances.
-
Individual Animal Health: The overall health status of the animal can influence its response to injections.
-
Q3: How can the formulation of this compound be optimized to improve local tolerance?
A3: Optimizing the formulation is a critical step in minimizing injection site reactions. Key strategies include:
-
Adjusting pH and Osmolality: Aim for a formulation with a pH and osmolality that are as close to physiological levels as possible (typically pH 7.4 and ~290 mOsm/kg).
-
Selecting Appropriate Excipients: Choose excipients with a good safety profile for subcutaneous administration. Some excipients can help to improve the solubility and stability of the active pharmaceutical ingredient, potentially reducing the risk of precipitation at the injection site.
-
Controlling Viscosity: For long-acting release formulations, balancing viscosity is crucial. While a certain level of viscosity is necessary for sustained release, excessively high viscosity can make injection difficult and increase tissue trauma.
-
Ensuring Sterility and Purity: The formulation must be sterile and free of pyrogens to prevent inflammatory responses unrelated to the drug itself.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the administration of this compound in animal experiments.
Troubleshooting Workflow for Injection Site Reactions
Caption: A logical workflow for troubleshooting injection site reactions.
Table 1: Troubleshooting Common Injection Site Reactions
| Observed Reaction | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Erythema (Redness) & Edema (Swelling) | - Non-physiological pH or osmolality of the formulation.- Rapid injection speed.- High injection volume for the site.- Irritating excipients in the formulation. | - Verify and adjust the pH and osmolality of the formulation to be as close to physiological levels as possible.- Inject the solution slowly and steadily.- Reduce the injection volume per site; consider splitting the dose into multiple sites if necessary.- Review the excipient profile for known irritants. |
| Nodule or Granuloma Formation | - Repeated injections at the same site.- Precipitation of the drug or excipients at the injection site.- Foreign body reaction to the formulation components.- High viscosity of the formulation. | - Implement a strict injection site rotation schedule.- Ensure the drug is fully dissolved in the vehicle before injection.- Consider reformulating with excipients that improve solubility and reduce precipitation risk.- For viscous formulations, allow the product to reach room temperature before injection and use an appropriate needle gauge. |
| Pain (inferred from animal behavior) | - Acidic pH of the formulation.- High osmolality.- Cold temperature of the injectate.- Needle trauma. | - Buffer the formulation to a more neutral pH.- Adjust the tonicity of the solution.- Allow the formulation to warm to room temperature before administration.- Use the smallest appropriate needle gauge for the injection. |
| Sterile Abscess | - Contamination of the formulation or injection equipment.- Severe inflammatory response to the formulation. | - Ensure strict aseptic technique during formulation preparation and administration.- Review the formulation for any components that may be causing a severe inflammatory reaction. Consider histopathological analysis of the lesion. |
Data Presentation
While specific comparative quantitative data for different this compound formulations is limited in publicly available literature, the following table provides an illustrative summary of how formulation parameters can influence the severity of injection site reactions based on general principles of parenteral drug administration.
Table 2: Illustrative Impact of Formulation Parameters on Injection Site Reactions
| Formulation Parameter | Sub-optimal Range | Potential Injection Site Reaction | Optimal Range | Expected Outcome |
| pH | < 5.0 or > 8.0 | Pain, Erythema, Inflammation | 6.5 - 7.5 | Minimized irritation and pain |
| Osmolality | < 200 mOsm/kg or > 400 mOsm/kg | Pain, Edema | 280 - 310 mOsm/kg | Improved local tolerance |
| Viscosity | High (> 50 cP) | Difficult injection, Tissue trauma, Nodule formation | Low to moderate (< 20 cP) | Easier administration, Reduced tissue pressure |
| Excipients | Known irritants (e.g., some organic solvents) | Inflammation, Necrosis | Biocompatible and well-tolerated excipients | Reduced risk of local toxicity |
Note: The values in this table are illustrative and the optimal ranges may vary depending on the specific animal model and study design.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rodents
Objective: To provide a standardized procedure for the subcutaneous administration of this compound to minimize variability and the risk of injection site reactions.
Materials:
-
This compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal restrainer (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the experimental environment and handling procedures to minimize stress.
-
Gently restrain the animal. For rats, the loose skin over the dorsal scapular region is a common and well-tolerated injection site.
-
-
Dose Preparation:
-
Aseptically withdraw the calculated volume of the this compound solution into a sterile syringe fitted with a new, sterile needle.
-
If the formulation has been refrigerated, allow it to come to room temperature before drawing it into the syringe.
-
-
Injection Site Preparation:
-
Swab the intended injection site with 70% ethanol and allow it to air dry completely.
-
-
Injection Technique:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate signs of distress.
-
Monitor the injection site at predefined intervals (e.g., 24, 48, and 72 hours) for signs of erythema, edema, or nodule formation.
-
For repeated dosing studies, rotate injection sites to prevent cumulative irritation.
-
Experimental Workflow for Assessing Local Tolerance
Caption: Workflow for evaluating local tolerance of a this compound formulation.
Signaling Pathways
Understanding the mechanism of action of this compound is crucial for interpreting experimental outcomes. Somatostatin and its analogues exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.
Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling cascade following this compound binding.
This technical support center is intended to be a dynamic resource. As more specific data on this compound formulations and their local tolerance in animal models become available, this guide will be updated. Researchers are encouraged to meticulously document and report injection site reactions in their studies to contribute to the collective knowledge base.
References
Somatostatin acetate interference with other peptide hormones in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of somatostatin acetate and its analogs in peptide hormone assays. The following information is designed to help you identify, troubleshoot, and mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with other peptide hormone assays?
This compound is a synthetic peptide analog of the natural hormone somatostatin. It and other analogs like octreotide, lanreotide, and pasireotide are used therapeutically to inhibit the secretion of various hormones. Due to structural similarities with other peptide hormones, these analogs can be recognized by antibodies used in immunoassays, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements of the intended analyte.[1][2][3]
Q2: Which peptide hormone assays are known to be affected by somatostatin analog interference?
Documented interference has been reported in assays for several peptide hormones, including:
-
Growth Hormone (GH): Somatostatin analogs are used to treat acromegaly by suppressing GH secretion.[4][5][6] Their structural similarity can lead to cross-reactivity in GH immunoassays.
-
Insulin and Glucagon: Somatostatin and its analogs inhibit the secretion of both insulin and glucagon.[7][8][9][10] This physiological effect can be compounded by analytical interference in their respective immunoassays.
-
Adrenocorticotropic Hormone (ACTH): Pasireotide, in particular, is used to treat Cushing's disease by targeting pituitary adenomas that secrete excess ACTH.[11][12][13][14] Interference in ACTH assays is a potential concern.
Q3: What are the mechanisms of immunoassay interference?
Interference in immunoassays can occur through several mechanisms:
-
Cross-reactivity: The assay antibodies bind to the somatostatin analog as well as the target hormone due to shared structural features (epitopes).[2][3]
-
Positive Interference: In a sandwich immunoassay, if the somatostatin analog is recognized by both the capture and detection antibodies, it can lead to a falsely elevated result.[15][16]
-
Negative Interference: In a sandwich immunoassay, if the analog binds to only one of the antibodies, it can block the formation of the complete "sandwich," resulting in a falsely low measurement.[15][16] In a competitive immunoassay, cross-reactivity will typically lead to a falsely elevated result as the analog competes with the labeled hormone for antibody binding sites.
Below is a diagram illustrating the mechanism of cross-reactivity in a sandwich immunoassay.
Troubleshooting Guide
If you suspect that this compound or its analogs are interfering with your peptide hormone assay, follow this troubleshooting workflow.
Step 1: Review Assay Documentation
-
Carefully read the package insert for your immunoassay kit. Manufacturers often provide data on cross-reactivity with related compounds.
Step 2: Perform a Serial Dilution
-
Dilute the sample with the assay buffer. If a high concentration of an interfering substance is present, the measured hormone concentration may not decrease linearly with the dilution factor.
Step 3: Conduct a Spike and Recovery Experiment
-
This experiment helps to determine if the sample matrix is affecting the assay's accuracy. A known amount of the target hormone is "spiked" into the sample matrix and a control buffer. If the recovery of the spiked hormone from the sample matrix is significantly lower or higher than from the control buffer, interference is likely.[17]
Quantitative Data on Somatostatin Analog Interference
The degree of interference is highly dependent on the specific analog, the hormone being measured, and the antibodies used in the assay. The following table summarizes potential interactions; however, it is crucial to validate these for your specific assay.
| Somatostatin Analog | Target Hormone Assay | Potential for Interference | Expected Outcome of Interference |
| Octreotide | Growth Hormone (GH) | High | Falsely elevated or decreased, depending on assay format. |
| Lanreotide | Insulin, Glucagon | Moderate to High | Can cause both physiological suppression and analytical interference.[7][8] |
| Pasireotide | ACTH, Cortisol | High | Potential for significant cross-reactivity leading to inaccurate results.[11][14] |
Note: This table provides a general guide. The actual level of interference can vary significantly between different manufacturers' assays.
Experimental Protocols
1. Protocol for Cross-Reactivity Assessment (Competitive ELISA)
This protocol is designed to determine the percentage of cross-reactivity of a somatostatin analog in a competitive immunoassay for a target peptide hormone.
-
Materials:
-
Microtiter plate coated with capture antibody for the target hormone.
-
Standard of the target hormone.
-
Somatostatin analog to be tested.
-
Enzyme-labeled target hormone (tracer).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
Prepare a standard curve for the target hormone using serial dilutions in assay buffer.
-
Prepare a separate series of dilutions for the somatostatin analog over a wide concentration range.
-
Add the standards or the analog dilutions to the antibody-coated wells.
-
Add a fixed amount of the enzyme-labeled target hormone to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and read the absorbance on a microplate reader.
-
-
Calculation:
-
Determine the concentration of the target hormone and the somatostatin analog that cause a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Hormone / IC50 of Somatostatin Analog) * 100[18]
-
2. Protocol for Spike and Recovery
This protocol assesses the effect of the sample matrix on the measurement of the target hormone.
-
Materials:
-
Patient/experimental samples containing the somatostatin analog.
-
Control matrix (e.g., hormone-stripped serum or assay buffer).
-
Concentrated standard of the target hormone.
-
The immunoassay kit for the target hormone.
-
-
Procedure:
-
Divide the sample and the control matrix into three aliquots each:
-
A (Neat): No spike.
-
B (Low Spike): Spiked with a low concentration of the target hormone.
-
C (High Spike): Spiked with a high concentration of the target hormone.
-
-
The volume of the spike should be small (e.g., <10% of the total volume) to avoid significant matrix dilution.
-
Assay all aliquots according to the kit's instructions.
-
-
Calculation:
-
Calculate the percent recovery for each spike level in the sample matrix: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Neat Sample) / Known Spiked Concentration] * 100
-
Acceptable recovery is typically between 80% and 120%.[17] A value outside this range suggests matrix interference.
-
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Use of a Different Assay:
-
Alternative Antibody Pairs: An immunoassay from a different manufacturer may use monoclonal antibodies with higher specificity to different epitopes, reducing cross-reactivity.[2]
-
Mass Spectrometry (LC-MS/MS): This method separates molecules based on their mass-to-charge ratio, providing a much higher level of specificity and is less susceptible to interference from structurally similar compounds.[3]
-
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE): This technique can be used to separate the somatostatin analog from the target hormone before analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for pre-analytical separation.
-
-
Use of Blocking Agents:
-
Some immunoassay buffers contain blocking agents to minimize non-specific binding. You may be able to add specific blocking agents to your assay, though this requires extensive validation.[17]
-
Somatostatin Signaling Pathway
To understand the biological context of somatostatin analog therapy, it is helpful to be familiar with its signaling pathway. Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The growth hormone responses to octreotide in acromegaly correlate with adenoma somatostatin receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide suppresses both growth hormone (GH) and GH-releasing hormone (GHRH) in acromegaly due to ectopic GHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Marked alteration of glycemic profile surrounding lanreotide administration in acromegaly: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanreotide and diazoxide have comparable effects on glucose levels in an elderly Japanese insulinoma patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of chronic slow release-lanreotide treatment on insulin-like growth factor system and metabolic parameters in acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of pasireotide in controlling severe hypercortisolism until cardiac transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Pasireotide-resistant Refractory Cushing's Disease without Somatostatin Receptor 5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical and atypical responses to pasireotide in aggressive ACTH-secreting pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 16. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 18. analyticaltoxicology.com [analyticaltoxicology.com]
Technical Support Center: Safe and Effective Use of Somatostatin Acetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and effective use of Somatostatin acetate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in a laboratory setting?
A1: this compound is a synthetic peptide hormone that mimics the action of natural somatostatin.[1][2] In the laboratory, it is primarily used to study its inhibitory effects on the release of various hormones, including growth hormone, insulin, and glucagon.[1][2][3] It is also utilized in cancer research for its anti-proliferative effects on certain tumor cells.[4]
Q2: What are the main hazards associated with this compound?
A2: this compound may cause damage to organs through prolonged or repeated exposure.[5] It can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[6] To the best of current knowledge, its toxicological properties have not been thoroughly investigated.[6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial for safe handling. The following should be worn:
-
Eye Protection: Safety glasses with side shields or goggles are necessary to prevent eye contact.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[4][5]
-
Body Protection: A laboratory coat should be worn to protect personal clothing.[4][6]
-
Respiratory Protection: When handling the powder form, a NIOSH-approved respirator should be used, especially outside of a ventilated enclosure like a fume hood.[4][5]
Q4: How should this compound be stored?
A4: Proper storage is essential to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to +5°C | Long-term | Store in a tightly sealed container in a dry, well-ventilated area, protected from light.[4][5] |
| Reconstituted Solution | 4°C | 2-7 days | For longer-term storage of the solution, it is recommended to store it below -18°C and to add a carrier protein (e.g., 0.1% HSA or BSA) to prevent degradation from freeze-thaw cycles.[7] |
Troubleshooting Guide
Q5: I am having trouble dissolving the lyophilized this compound powder. What should I do?
A5: this compound is soluble in sterile water.[8] It is recommended to reconstitute the lyophilized powder in sterile 18MΩ-cm H₂O to a concentration of not less than 100 µg/ml. If you are still experiencing solubility issues, gentle vortexing can aid in dissolution.[9] For certain applications, such as in vivo studies, specific formulations with solvents like DMSO may be required.[10]
Q6: My experimental results are inconsistent. What are some potential causes?
A6: Inconsistent results can stem from several factors:
-
Peptide Degradation: Peptides in solution can degrade over time. It is highly recommended to prepare fresh solutions for each experiment or to use properly stored aliquots to avoid repeated freeze-thaw cycles.
-
Improper Storage: Ensure the lyophilized powder and reconstituted solutions are stored at the recommended temperatures.[5][7]
-
Assay Conditions: Variations in incubation times, buffer composition, and cell passage number can all contribute to inconsistent results. Standardize your protocols as much as possible.
Q7: I am not observing the expected biological effect in my cell-based assay. What could be the issue?
A7: A lack of biological response could be due to:
-
Receptor Expression: Confirm that your cell line expresses the specific somatostatin receptors (SSTRs) that mediate the desired effect. This compound has a high affinity for SSTR2 and SSTR5.[6]
-
Cellular Health: Ensure your cells are healthy and within an appropriate passage number. Stressed or senescent cells may not respond as expected.
-
Peptide Inactivity: Verify that the this compound has not degraded due to improper storage or handling.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile 18MΩ-cm H₂O or sterile water for injection
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial in a sterile environment, such as a laminar flow hood.
-
Add the required volume of sterile water to the vial to achieve the desired stock concentration (a common starting concentration is 1 mg/mL).
-
Gently swirl or vortex the vial to ensure the powder is completely dissolved.[9]
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[7]
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line known to express Somatostatin receptors (e.g., certain neuroendocrine tumor cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Workflow for an in vitro cell proliferation assay.
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Somatostatin | North Bristol NHS Trust [nbt.nhs.uk]
- 9. Central and peripheral actions of somatostatin on the growth hormone–IGF-I axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Validation & Comparative
Somatostatin Acetate vs. Octreotide: A Comparative Analysis of Growth Hormone Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of somatostatin acetate and its synthetic analog, octreotide, in their capacity to inhibit the release of growth hormone (GH). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols for assessing their inhibitory effects.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions, including the inhibition of hormone secretion from the anterior pituitary, pancreas, and gastrointestinal tract. Its potent inhibitory effect on growth hormone (GH) release makes it a key regulator of the GH/IGF-1 axis. However, the therapeutic utility of native somatostatin is limited by its very short plasma half-life of 1 to 3 minutes.[1] This led to the development of synthetic analogs with greater stability and prolonged duration of action. Octreotide, a synthetic octapeptide analog of somatostatin, is a first-generation somatostatin analog (SSA) that has become a cornerstone in the medical management of conditions characterized by excessive GH secretion, such as acromegaly.[1][2]
Mechanism of Action and Signaling Pathway
Both somatostatin and octreotide exert their inhibitory effects on GH release by binding to somatostatin receptors (SSTRs) on the surface of somatotroph cells in the anterior pituitary. There are five known subtypes of SSTRs (SSTR1-5), and pituitary tumors in patients with acromegaly predominantly express SSTR2 and SSTR5.[3]
Somatostatin binds with high affinity to all five SSTR subtypes.[4] In contrast, octreotide exhibits a more selective binding profile, with high affinity for SSTR2, moderate affinity for SSTR5 and SSTR3, and low to negligible affinity for SSTR1 and SSTR4.[4][5] This selective binding to SSTR2 is crucial for its potent inhibition of GH secretion.[4]
Upon binding to SSTR2, both somatostatin and octreotide activate a G-protein coupled receptor signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the signaling pathways that promote GH synthesis and release. Additionally, SSTR activation can lead to the opening of potassium channels and the closing of voltage-gated calcium channels, which hyperpolarizes the cell membrane and reduces calcium influx, a critical step for the exocytosis of GH-containing secretory granules.
References
- 1. Implications of Somatostatin Analogues in the Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Central and peripheral actions of somatostatin on the growth hormone–IGF-I axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Somatostatin Acetate and Lanreotide Efficacy for Researchers and Drug Development Professionals
An in-depth guide to the comparative efficacy of two leading somatostatin analogs, Somatostatin Acetate (Octreotide) and Lanreotide, this document provides a comprehensive analysis of their receptor binding affinities, signaling pathways, and clinical performance. Detailed experimental protocols and quantitative data are presented to support an objective evaluation for research and drug development applications.
This compound, commonly known as octreotide, and lanreotide are synthetic analogs of the natural hormone somatostatin. They are pivotal in the management of neuroendocrine tumors (NETs) and acromegaly due to their ability to inhibit hormone secretion and cell proliferation.[1][2] Their therapeutic effects are mediated through high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5 (SSTR2 and SSTR5).[2][3] While both drugs share a similar mechanism of action, nuances in their receptor binding profiles and formulations can influence their clinical efficacy and administration.
Quantitative Data Summary
To facilitate a direct comparison of this compound (Octreotide) and Lanreotide, the following tables summarize their binding affinities and comparative clinical efficacy in key indications.
Table 1: Comparative Binding Affinity (IC50, nM) of Somatostatin Analogs
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Lanreotide | >1000 | 0.5 - 2.5 | 7.9 - 45 | >1000 | 5.3 - 16 |
| Octreotide | >1000 | 0.2 - 1.6 | 25 - 139 | >1000 | 6.1 - 15 |
Data collated from various in vitro radioligand binding assays. Lower IC50 values indicate higher binding affinity.[2][4][5]
Table 2: Comparative Clinical Efficacy in Acromegaly
| Study / Endpoint | Lanreotide | Octreotide LAR | Key Findings |
| GH & IGF-I Control | 59.3% | 77.7% | No significant difference in a retrospective head-to-head study (p=0.26).[6] |
| Switching Study | - | - | Switching from lanreotide SR to octreotide LAR resulted in a significant decrease in mean GH concentration.[7] |
| Lanreotide Autogel | 56% (GH <2.5 ng/ml) | - | Lanreotide Autogel was found to be at least as efficacious as the 30 mg formulation.[8] |
Table 3: Comparative Clinical Efficacy in Neuroendocrine Tumors (NETs)
| Study / Endpoint | Lanreotide | Octreotide | Key Findings |
| Progression-Free Survival (PFS) | 29.8 months | 36.0 months | No significant difference in PFS was observed between the two drugs in a retrospective analysis (p=0.8).[9] |
| Drug Delivery Efficiency | Shorter preparation and administration time | Longer preparation and administration time | Lanreotide was associated with a significant reduction in drug-delivery time compared to octreotide LAR.[10][11] |
Signaling Pathways
Upon binding to SSTRs, both this compound and lanreotide trigger a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP has downstream effects on various cellular processes, including hormone secretion and cell proliferation.[1][4]
Furthermore, the activation of SSTRs can stimulate phosphotyrosine phosphatases (PTPs) and modulate ion channel activity. A critical pathway influenced by these analogs is the PI3K/Akt/mTOR pathway, which plays a central role in cell cycle regulation, proliferation, and apoptosis. By inhibiting this pathway, somatostatin analogs exert their potent anti-proliferative effects on tumor cells.[1][4]
Caption: Simplified signaling pathway of somatostatin analogs.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound and lanreotide.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of somatostatin analogs to specific SSTR subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., CHO-K1) expressing a single human SSTR subtype are cultured. Cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or lanreotide).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Caption: Experimental workflow for a radioligand binding assay.
In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of somatostatin analogs on tumor cell lines.
Methodology:
-
Cell Seeding: Tumor cells (e.g., human pancreatic neuroendocrine tumor cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or lanreotide for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as the MTT or WST-1 assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (concentration of the drug that inhibits cell growth by 50%) is then determined.
Caption: Experimental workflow for an in vitro cell proliferation assay.
Comparative Logic of this compound and Lanreotide
The choice between this compound and lanreotide often depends on a combination of factors including the specific indication, patient characteristics, and drug formulation. The following diagram illustrates the key comparative aspects.
Caption: Key considerations for selecting between Lanreotide and Octreotide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-term experience with octreotide and lanreotide for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of a New Batch of Somatostatin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of a new batch of Somatostatin acetate. It outlines key experimental protocols and presents a comparative analysis against a well-characterized reference standard. The data herein is illustrative and serves to guide researchers in their own validation studies.
Introduction
Somatostatin is a cyclic peptide hormone that plays a crucial role in regulating the endocrine system, neurotransmission, and cell proliferation.[1] Its biological effects are mediated through a family of five G-protein coupled receptors (SSTR1-5).[2][3][4] Upon binding, Somatostatin activates intracellular signaling pathways that lead to inhibitory effects, such as the suppression of hormone secretion and the modulation of cell growth.[2][5]
A key signaling event following SSTR activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] This, in turn, affects downstream effectors like Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] Given its potent and diverse biological activities, rigorous validation of each new batch of synthetic this compound is critical to ensure its efficacy and reproducibility in research and drug development.
This guide compares a new batch of this compound ("New Batch") with a previously validated "Reference Standard" through two primary in vitro assays: a competitive receptor binding assay and a functional cAMP inhibition assay.
Experimental Protocols
Competitive Receptor Binding Assay
This assay determines the affinity of the new this compound batch for its receptors compared to a reference standard.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human Somatostatin receptor subtypes (SSTR1-5).[6]
-
Assay Buffer: A buffer consisting of 50 mM Tris-HCl (pH 7.8), 1 mM EGTA, 5 mM MgCl₂, and protease inhibitors (10 µg/ml leupeptin, 10 µg/ml pepstatin, 200 µg/ml bacitracin, 0.5 µg/ml aprotinin) is used.[7]
-
Competition Assay: A constant concentration of a radiolabeled Somatostatin analog (e.g., ¹²⁵I-labeled SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of either the Reference Standard or the New Batch of unlabeled this compound.
-
Incubation and Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioligand is quantified using a gamma counter.
-
Data Analysis: The data is used to generate competitive binding curves, and the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated for both the Reference Standard and the New Batch. The binding affinity (Ki) is then determined from the IC₅₀ values.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This assay assesses the biological activity of the this compound batch by measuring its ability to inhibit the production of intracellular cAMP.
Methodology:
-
Cell Culture: L cells stably expressing SSTR2 and a cAMP-responsive reporter construct are used.[7]
-
Assay Procedure:
-
Cells are pre-incubated with increasing concentrations of either the Reference Standard or the New Batch of this compound.
-
cAMP production is then stimulated by adding a fixed concentration of forskolin (e.g., 100 nM).[7]
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit.
-
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production is plotted, and the IC₅₀ (the concentration of this compound that causes 50% of the maximal inhibition of cAMP production) is calculated for both batches.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the comparative experiments.
Table 1: Competitive Receptor Binding Affinity (Ki) for SSTR2
| Compound | IC₅₀ (nM) | Ki (nM) |
| Reference Standard | 0.25 | 0.18 |
| New Batch | 0.28 | 0.20 |
Table 2: Functional Bioactivity - Inhibition of cAMP Production
| Compound | IC₅₀ (nM) |
| Reference Standard | 0.15 |
| New Batch | 0.17 |
Mandatory Visualizations
Somatostatin Signaling Pathway
Caption: Simplified signaling pathway of Somatostatin.
Experimental Workflow for Bioactivity Validation
Caption: Workflow for validating Somatostatin bioactivity.
Discussion and Conclusion
The results from both the receptor binding and functional assays indicate that the "New Batch" of this compound exhibits comparable bioactivity to the "Reference Standard". The minor variations in the calculated IC₅₀ and Ki values are within the expected range of experimental variability.
-
Receptor Binding: The similar Ki values for both batches in the competitive binding assay suggest that the new batch has a comparable affinity for the SSTR2 receptor.
-
Functional Activity: The close IC₅₀ values in the cAMP inhibition assay demonstrate that the new batch is equally potent in eliciting the expected biological response, namely the inhibition of adenylyl cyclase activity.
Based on this comparative data, the new batch of this compound is validated as being bioactive and suitable for use in further research and development. This guide provides a robust framework for the quality control and validation of new batches of this compound, ensuring consistency and reliability in experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
Somatostatin Analogs: A Comparative Analysis of Receptor Binding Profiles of Somatostatin Acetate and Pasireotide
A deep dive into the receptor binding affinities and signaling pathways of first and second-generation somatostatin analogs, providing crucial insights for researchers and drug development professionals in neuroendocrine and related therapeutic areas.
In the landscape of somatostatin-based therapeutics, the evolution from first-generation analogs like somatostatin acetate (represented clinically by octreotide and lanreotide) to the second-generation analog, pasireotide, marks a significant shift in receptor binding profiles and, consequently, clinical applications. This guide provides a comprehensive comparison of their binding affinities, the experimental methods used to determine these properties, and the downstream signaling pathways they modulate.
Quantitative Comparison of Receptor Binding Affinity
The primary distinction between this compound and pasireotide lies in their differential binding affinities to the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Pasireotide is characterized as a multi-receptor targeted somatostatin analog, exhibiting high affinity for four of the five subtypes, a stark contrast to the more selective nature of first-generation analogs.[1][2]
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide (this compound analog) | >1000 | 0.8 | 25 | >1000 | 6.3 |
Note: The IC50 values are compiled from various in vitro studies and should be considered representative. Lower IC50 values indicate higher binding affinity.[2]
Key Observations:
-
Pasireotide demonstrates a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2] Its affinity for SSTR4 is negligible.[2] Notably, pasireotide exhibits a significantly higher affinity for SSTR5 compared to octreotide.[1]
-
Octreotide , a representative first-generation somatostatin analog, primarily targets SSTR2 with high affinity.[2][3] Its affinity for SSTR5 is moderate, while it shows low to negligible affinity for SSTR1, SSTR3, and SSTR4.[2][3]
Visualizing the Binding Profile
The following diagram illustrates the differential receptor binding affinities of pasireotide and a first-generation somatostatin analog.
Caption: Differential binding of somatostatin analogs.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for somatostatin analogs is typically performed using a competitive radioligand binding assay.[2][4] This technique is considered the gold standard for measuring the affinity of a ligand to its target receptor due to its robustness and sensitivity.[5]
Principle:
The assay measures the ability of an unlabeled compound (the test analog, e.g., pasireotide or octreotide) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.[2] The effectiveness of the unlabeled analog in displacing the radioligand is quantified to determine its inhibitory concentration (IC50), which is then used to calculate the binding affinity (Ki).[5]
Detailed Methodology:
-
Receptor Preparation:
-
Cell membranes are prepared from cell lines engineered to stably express a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).[6]
-
Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.[7] Protein concentration is determined using a standard assay like the BCA assay.[7]
-
-
Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.[7]
-
A fixed concentration of a high-affinity radioligand for the specific SSTR subtype is incubated with the prepared cell membranes.[5]
-
Increasing concentrations of the unlabeled test compound (this compound or pasireotide) are added to the wells.[5]
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[5][7]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis:
-
The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.
-
The data is plotted to generate a competition curve, from which the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.[5]
-
The Ki value, representing the affinity of the unlabeled ligand for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.[7]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical competitive radioligand binding assay.
Caption: Workflow of a competitive binding assay.
Downstream Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.[8][9] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates various cellular functions, including hormone secretion and cell proliferation.[8][10]
Other key signaling pathways activated by SSTRs include:
-
Activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[2][11]
-
Modulation of mitogen-activated protein kinase (MAPK) pathways.[8]
-
Regulation of ion channels, particularly potassium and calcium channels.[9]
The broader receptor binding profile of pasireotide suggests it may engage a wider array of these signaling pathways compared to the more SSTR2-selective first-generation analogs.[2]
Signaling Pathway Diagram
The diagram below illustrates a simplified, common signaling pathway initiated by the binding of a somatostatin analog to its receptor.
Caption: A typical SSTR signaling pathway.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antiproliferative Effects of Somatostatin Analogs: Octreotide, Lanreotide, and Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of three widely used somatostatin analogs (SSAs): octreotide, lanreotide, and pasireotide. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences between these compounds, supported by experimental data.
Introduction
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs), primarily due to their ability to inhibit hormone secretion and control tumor growth.[1][2][3] Their antiproliferative effects are mediated through direct and indirect mechanisms, primarily involving the activation of somatostatin receptors (SSTRs) expressed on tumor cells.[4][5] First-generation SSAs, octreotide and lanreotide, exhibit a high affinity for SSTR2, while the second-generation analog, pasireotide, has a broader binding profile, interacting with multiple SSTR subtypes.[1][6][7] This difference in receptor affinity is thought to contribute to variations in their antiproliferative potency.
Quantitative Data Summary
Direct head-to-head comparisons of the antiproliferative efficacy of octreotide, lanreotide, and pasireotide using standardized IC50 values across a wide range of cancer cell lines are limited in the published literature. The available data often shows cell-line specific effects and highlights the complexity of predicting in vivo responses from in vitro studies. Below is a summary of available quantitative and qualitative data.
Table 1: Somatostatin Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | Octreotide | Lanreotide | Pasireotide |
| SSTR1 | >1000 | >1000 | 9.3 |
| SSTR2 | 0.6 - 1.9 | 0.9 - 2.5 | 1.0 |
| SSTR3 | >1000 | 39 | 1.5 |
| SSTR4 | >1000 | >1000 | >1000 |
| SSTR5 | 5.1 | 13 | 0.16 |
| Data compiled from preclinical studies.[6][7] |
Table 2: In Vitro Antiproliferative Effects on Neuroendocrine Tumor (NET) and other Cancer Cell Lines
| Cell Line | Cancer Type | Analog | Concentration | Observed Effect |
| BON-1 | Pancreatic NET | Octreotide | 1 µM (72h) | No significant reduction in cell number[5] |
| BON-1 | Pancreatic NET | Lanreotide | 1 µM (72h) | Increased cell number to 126.9 ± 3.2% of control[5] |
| BON-1 (Everolimus-resistant) | Pancreatic NET | Lanreotide | 25 µM (72h) | IC50 of 25 µM[8] |
| QGP-1 | Pancreatic NET | Octreotide | 1 µM (72h) | No significant reduction in cell number[5] |
| QGP-1 | Pancreatic NET | Lanreotide | 1 µM (72h) | Reduced cell number to 89.05 ± 5.46% of control[5] |
| Meningioma Primary Cultures | Meningioma | Octreotide | 1 nM | -22% ± 0.5% reduction in cell viability[7] |
| Meningioma Primary Cultures | Meningioma | Pasireotide | 1 nM | -26% ± 0.5% reduction in cell viability[7] |
| H69 | Small Cell Lung Cancer | Octreotide | up to 300 µM | No modulation of cell viability |
| H69 | Small Cell Lung Cancer | Pasireotide | - | IC50 of 35.4 µM |
| Note: The paradoxical growth-stimulatory effect of Lanreotide in BON-1 cells highlights the importance of empirical testing in relevant models.[5] |
Signaling Pathways
The antiproliferative effects of somatostatin analogs are initiated by their binding to SSTRs, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation. Key pathways involved include the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK and PI3K/Akt/mTOR pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the antiproliferative effects of somatostatin analogs.
Experimental Workflow
The general workflow for evaluating the antiproliferative effects of somatostatin analogs in vitro is depicted below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Somatostatin analogs (Octreotide, Lanreotide, Pasireotide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the somatostatin analogs or a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting the background absorbance. Plot the results to determine the IC50 value for each analog.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Somatostatin analogs
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with somatostatin analogs as described for the MTT assay.
-
Cell Harvesting: At the end of the incubation period, harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
Chamber slides or coverslips
-
Cancer cell line of interest
-
Somatostatin analogs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on chamber slides or coverslips and treat with somatostatin analogs.
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization to allow entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
-
Microscopy: Mount the slides and visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescent nuclei.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Conclusion
The selection of a somatostatin analog for research or therapeutic development requires careful consideration of its receptor binding profile and its specific effects on the target cancer cells. While pasireotide's broader receptor affinity suggests potential advantages in certain tumor types, the in vitro data indicates that the antiproliferative effects of all three analogs are highly context-dependent. The experimental protocols and workflows provided in this guide offer a framework for conducting rigorous comparative studies to elucidate the precise antiproliferative mechanisms and efficacy of these important therapeutic agents. Further head-to-head in vitro and in vivo studies are warranted to build a more complete comparative dataset to guide future research and clinical applications.
References
- 1. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide and Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility in Somatostatin Acetate Research
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of rigorous research, ensuring the reliability and validity of experimental outcomes. In the context of peptide research, and specifically concerning Somatostatin acetate and its analogs, achieving reproducible results requires meticulous attention to experimental detail, from the initial characterization of the peptide to the execution of complex cellular assays. This guide provides a comparative framework of key experimental protocols and data to aid researchers in designing and interpreting studies with this compound, thereby promoting greater consistency and reliability across published findings.
Factors Influencing Reproducibility in Peptide Research
Several factors can contribute to variability in experimental outcomes with peptides like this compound. Awareness of these factors is the first step toward controlling them.
-
Peptide Quality and Purity: The purity of the this compound used is paramount. Impurities or variations in the peptide salt form can significantly alter its biological activity. It is crucial to use highly purified (often >98%) this compound and to have access to a certificate of analysis detailing its purity and any counter-ions.[1]
-
Solubility and Storage: Proper handling, including understanding the solubility characteristics and adhering to recommended storage conditions (typically -20°C for powders), is essential to maintain the peptide's integrity and potency over time.[1]
-
Validated Analytical Methods: The use of validated analytical techniques, such as High-Performance Liquid Chromatography (HPLC), is critical for confirming the concentration and purity of peptide solutions before use in experiments.[2][3]
-
Cell Line Authentication: In in vitro studies, the identity and health of the cell lines used must be regularly verified to ensure consistency.
-
Experimental Conditions: Seemingly minor variations in experimental protocols, such as cell seeding density, incubation times, and reagent concentrations, can lead to significant differences in results.
Comparative Experimental Protocols and Data
To facilitate the comparison and replication of key findings, this section outlines detailed methodologies for common experiments involving this compound and its analogs, along with relevant quantitative data.
Receptor Binding Affinity
The biological effects of this compound are mediated through its binding to somatostatin receptors (SSTRs). Determining the binding affinity to different SSTR subtypes is a fundamental step in characterizing its activity.
Experimental Protocol: Competitive Radioligand Binding Assay
This method quantifies the ability of unlabeled this compound to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype.
-
Cell Line and Membrane Preparation:
-
Utilize cell lines (e.g., Chinese Hamster Ovary - CHO) stably transfected to express a single human SSTR subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).
-
Prepare cell membranes rich in the receptor of interest through homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
Incubation: In a suitable buffer, incubate a fixed concentration of the prepared cell membranes and a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14).
-
Competition: Add increasing concentrations of unlabeled this compound to the mixture. The unlabeled peptide will compete with the radioligand for binding to the SSTRs.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound.
-
Determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where lower values indicate higher binding affinity.
-
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs
| Receptor Subtype | Somatostatin-14 | Octreotide | Lanreotide | Pasireotide |
| SSTR1 | 1.3 | >1000 | >1000 | 9.3 |
| SSTR2 | 0.2 | 0.6 | 1.1 | 1.0 |
| SSTR3 | 0.6 | 7.1 | 14.6 | 1.5 |
| SSTR4 | 20 | >1000 | >1000 | >100 |
| SSTR5 | 0.4 | 4.7 | 2.5 | 0.16 |
Note: Data compiled from various in vitro studies. Actual values may vary based on experimental conditions.
Diagram 1: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Inhibition of Hormone Secretion
A primary function of this compound is the inhibition of hormone release. Assays measuring this effect are crucial for assessing its biological activity.
Experimental Protocol: Growth Hormone (GH) Secretion Assay from Pituitary Tumor Cells
-
Cell Culture:
-
Culture GH-secreting pituitary tumor cell lines (e.g., GH3 cells) in appropriate media and conditions.
-
Seed cells in multi-well plates at a predetermined density.
-
-
Treatment:
-
Replace the culture medium with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a defined period (e.g., 2 to 72 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of GH in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells and determine the total protein concentration to normalize the amount of hormone secreted per unit of protein.
-
Table 2: In Vitro Inhibition of GH Secretion by Somatostatin Analogs
| Cell Line | Analog | Concentration | Incubation Time | % Inhibition of GH Secretion |
| GH3 | Octreotide | 10⁻⁸ M | 24-72 hours | Significant inhibition observed[4] |
| GH3 | Pasireotide | 10⁻⁸ M | 24-72 hours | Significant inhibition observed[4] |
| Primary human GH-secreting pituitary tumor cells | Octreotide | 10⁻⁸ M | 24-72 hours | Comparable inhibition to Pasireotide[4] |
| Primary human GH-secreting pituitary tumor cells | Pasireotide | 10⁻⁸ M | 24-72 hours | Comparable inhibition to Octreotide[4] |
Anti-proliferative Effects
This compound and its analogs can inhibit the proliferation of various cell types, a key aspect of their therapeutic potential in cancer.
Experimental Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells (e.g., GH3 pituitary tumor cells) in 96-well plates at a density of approximately 1.5 x 10⁴ cells/well.[5]
-
-
Treatment:
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the concentration of this compound to determine the inhibitory concentration.
-
Table 3: Anti-proliferative Effects of Somatostatin Analogs on GH3 Cells
| Analog | Incubation Time | Effect |
| Octreotide | 6 days | Mild inhibition of cell viability[4] |
| Pasireotide | 6 days | More potent inhibition of cell viability compared to Octreotide[4] |
Downstream Signaling Pathway Analysis
Understanding the intracellular signaling pathways activated by this compound is crucial for elucidating its mechanism of action.
Experimental Protocol: Western Blot for Phosphorylated ERK1/2
Activation of SSTRs by this compound can modulate the MAPK/ERK signaling pathway. This protocol details the detection of phosphorylated (activated) ERK1/2.
-
Cell Culture and Treatment:
-
Culture SSTR2-expressing cells to near confluence.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various time points.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Diagram 2: SSTR2 Signaling Pathway
Caption: Simplified SSTR2 signaling cascade initiated by this compound binding.
By adhering to detailed and standardized protocols, and by carefully considering the factors that can influence experimental outcomes, the scientific community can enhance the reproducibility of findings in this compound research. This, in turn, will accelerate the translation of basic research into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Somatostatin Acetate and TT-232 in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Somatostatin acetate and the novel somatostatin analogue, TT-232, in preclinical oncology models. By presenting available experimental data, detailed methodologies, and visualizing key cellular pathways, this document aims to equip researchers with the necessary information to evaluate these compounds for future research and therapeutic development.
Executive Summary
This compound and its analogues are established therapeutic agents, primarily for neuroendocrine tumors, that function by mimicking the natural hormone somatostatin to inhibit hormone secretion and cell proliferation.[1][2] TT-232 is a newer, tumor-selective somatostatin analogue that has demonstrated potent antitumor activity through the induction of apoptosis and cell cycle arrest.[3][4] While direct head-to-head studies are limited, this guide consolidates available data to facilitate a comparative assessment. TT-232 appears to exhibit a distinct mechanistic profile, notably its ability to induce apoptosis in a p53-independent manner, suggesting potential advantages in certain tumor types.[5]
Mechanism of Action
This compound: As an analogue of the natural hormone somatostatin, its acetate salt acts as an agonist to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2][6] Binding to these receptors, particularly SSTR2 and SSTR5, initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[6] This results in the inhibition of various cellular processes, including hormone secretion and cell proliferation.[2][6] The anti-proliferative effects can be both direct, through the activation of phosphotyrosine phosphatases and inhibition of tyrosine kinases, and indirect, by inhibiting the release of growth factors and hormones.[2]
TT-232: This synthetic heptapeptide is a selective agonist for SSTR1 and SSTR4.[3][7] Its primary antitumor mechanism involves the induction of apoptosis and cell cycle arrest.[3][4] TT-232 triggers a strong and sustained activation of stress-activated protein kinases (SAPKs), such as JNK, while inhibiting the pro-proliferative ERK signaling pathway.[1][3] Notably, TT-232-induced apoptosis is independent of the p53 tumor suppressor protein, which may offer a therapeutic advantage in tumors with p53 mutations.[5] It has also been shown to inhibit tyrosine kinase activity, which correlates with its apoptosis-inducing effects.[5]
Signaling Pathway Diagrams
Head-to-Head Performance in Oncology Models
TT-232: In Vivo Efficacy Data
| Tumor Model | Treatment Details | Outcome | Reference |
| Human Breast Cancer Xenograft (MDA-MB-231) | 0.25 and 0.5 mg/kg body weight | Average 80% decrease in tumor volume; 30% of animals tumor-free for >200 days | [5] |
| Human Prostate Cancer Xenograft (PC-3) | 20 mg/kg body weight for 3 weeks | 60% decrease in tumor volume; 100% survival at 60 days | [5] |
Somatostatin Analogue (Octreotide): In Vivo Efficacy Data
| Tumor Model | Treatment Details | Outcome | Reference |
| Human Pancreatic Cancer Xenograft (MiaPaCa) | 5 µg or 50 µg twice daily for 5 weeks | Significant inhibition of tumor growth | [6] |
| Human Breast Cancer Xenograft (ZR-75-1) | 50 µg twice daily for 5 weeks | Mean tumor volume was 48% of control | [6] |
| Human Prostate Cancer Cells (PC-3) - In Vitro | Dose-dependent | Inhibition of cell migration and invasion; no effect on proliferation | [8] |
Experimental Protocols
In Vivo Xenograft Tumor Model
References
- 1. The somatostatin analogue TT-232 induces apoptosis in A431 cells: sustained activation of stress-activated kinases and inhibition of signalling to extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TT-232: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tumor-selective somatostatin analog (TT-232) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Somatostatin analogue inhibits the mobility of prostate carcinoma cells: a new therapeutic method for advanced prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Long-Acting Somatostatin Acetate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of three prominent long-acting somatostatin acetate formulations: Octreotide LAR, Lanreotide Autogel, and Pasireotide LAR. The information presented is collated from publicly available preclinical and clinical studies to aid in research and development decisions.
Overview and Mechanism of Action
Long-acting somatostatin analogs are synthetic peptides that mimic the inhibitory effects of the natural hormone somatostatin.[1] They exert their therapeutic effects by binding to somatostatin receptors (SSTRs) on target cells, leading to the inhibition of hormone secretion and cellular proliferation.[1][2] These formulations are designed for extended release, reducing the frequency of administration and improving patient compliance.[3][4]
The primary first-generation analogs, octreotide and lanreotide, exhibit a high binding affinity for SSTR2 and a moderate affinity for SSTR5.[1][5] Pasireotide, a second-generation analog, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][5] This wider receptor engagement may contribute to a broader and more potent anti-tumor activity.[5]
Signaling Pathway of Somatostatin Analogs
Caption: Somatostatin analog signaling pathways leading to inhibition of hormone secretion and cell proliferation.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data from comparative studies of long-acting somatostatin formulations.
Table 1: Comparative Efficacy in Acromegaly
| Parameter | Octreotide LAR | Lanreotide Autogel | Pasireotide LAR | Reference |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 19.2% | - | 31.3% | [6] |
| IGF-1 Normalization | 23.6% | - | 38.6% | [6] |
| GH Levels <2.5 µg/L | 51.6% | - | 48.3% | [6] |
| Tumor Volume Reduction (≥20%) | 77.4% | - | 80.8% | [6] |
Data from a head-to-head Phase III clinical trial in patients with active acromegaly.
Table 2: Comparative Efficacy in Neuroendocrine Tumors (NETs)
| Parameter | Octreotide LAR | Lanreotide Autogel | Pasireotide LAR | Reference |
| Median Progression-Free Survival (PFS) | 14.3 months | Not Reached | 11.8 months | [7][8] |
| PFS Rate at 24 months | - | 65.1% | - | [1] |
| Tumor Response (Stable Disease) | 66.7% | - | - | [8] |
| Tumor Control Rate at 6 months | 46.2% | - | 62.7% | [8] |
Data compiled from separate clinical trials.
Table 3: Comparative Pharmacokinetics in Rats
| Parameter | Long-Acting Octreotide | Prolonged-Release Lanreotide | Reference |
| Cmax | Initial peak, lag phase, then sustained plateau | Day 1 | [1] |
| Elimination | Prolonged plateau phase | Prolonged elimination phase | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below is a generalized protocol for a common in vivo tumor xenograft model used to evaluate the efficacy of long-acting somatostatin analogs.
In Vivo Tumor Xenograft Model for Neuroendocrine Tumors
Objective: To evaluate the anti-tumor efficacy of long-acting this compound formulations in an in vivo xenograft model.
1. Cell Culture:
-
Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).[1]
2. Animal Model:
-
Immunocompromised mice, such as nude (nu/nu) or SCID mice, aged 6-8 weeks, are used to prevent rejection of human tumor xenografts.[1]
3. Tumor Implantation:
-
A suspension of 1-5 x 10^6 tumor cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[1][9]
4. Tumor Growth Monitoring:
-
Tumor volume is measured 2-3 times per week using digital calipers.[1] The volume is calculated using the formula: Volume = 0.5 x length x width^2.[1]
5. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1]
-
Control Group: Receives vehicle control (e.g., sterile saline) injections.[1]
-
Treatment Groups: Receive subcutaneous or intramuscular injections of the long-acting somatostatin formulations (e.g., Octreotide LAR, Lanreotide Autogel, Pasireotide LAR) at specified doses and schedules (e.g., every 2-4 weeks).[1][10]
6. Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition, assessed by comparing the tumor volumes in the treatment groups to the control group over time.[10]
-
Secondary endpoints may include changes in body weight, assessment of metastasis, and analysis of biomarkers (e.g., hormone levels in blood, protein expression in tumor tissue).
-
At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized experimental workflow for conducting in vivo efficacy studies of long-acting somatostatin analogs.
Discussion and Conclusion
The in vivo efficacy of long-acting this compound formulations is dependent on their distinct receptor binding profiles and pharmacokinetic properties. Pasireotide, with its broader receptor affinity, has demonstrated superior biochemical control in acromegaly compared to octreotide in head-to-head clinical trials.[6] In the context of neuroendocrine tumors, both octreotide and lanreotide have shown significant anti-proliferative effects, prolonging progression-free survival.[7][8]
Preclinical studies in animal models are crucial for elucidating the mechanisms of action and for the initial screening of novel analogs. The choice of a specific long-acting somatostatin formulation for further development or clinical application should be guided by a thorough evaluation of its in vivo efficacy in relevant disease models, alongside its pharmacokinetic and safety profiles. This guide provides a foundational comparison to inform such decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Long-Acting Somatostatin and GnRH Analogues and Their Applications in Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting formulations of somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Efficacy and Safety of Lanreotide Autogel and Temozolomide Combination Therapy in Progressive Thoracic Neuroendocrine Tumors (Carcinoid): Results from the Phase 2 ATLANT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Somatostatin Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Somatostatin acetate, a synthetic peptide hormone, requires meticulous disposal procedures to mitigate potential risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with regulatory standards and promoting a culture of safety within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Although some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been thoroughly investigated.[1][2] Therefore, exercising caution is essential. A related compound, lanreotide acetate, is classified as a Category 2 reproductive toxin, suggesting that similar compounds should be handled with care.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust.[1][3] |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin.[1][3] |
| Respirator | NIOSH-approved respirator | Recommended when handling the powder form or if dust may be generated.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[1][4] A fundamental principle is to prevent the release of pharmaceutical waste into the environment, particularly into water systems.
1. Waste Segregation:
-
At the point of generation, segregate this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
2. Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container must be suitable for chemical waste and should be kept closed when not in use.
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[3]
4. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical or pharmaceutical waste disposal company.[3][4] These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.
-
The preferred method for pharmaceutical waste disposal is high-temperature incineration.[3][5]
Important Note: Never dispose of this compound down the drain or in the regular trash.[3][4] The U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) prohibit the sewering of hazardous waste pharmaceuticals.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Table 2: Spill Cleanup Procedure
| Step | Action |
| 1. Secure the Area | Evacuate non-essential personnel and ensure the area is well-ventilated. |
| 2. Don PPE | Wear the appropriate PPE as outlined in Table 1. |
| 3. Contain the Spill | For powdered spills, avoid raising dust.[1] For liquid spills, use an inert absorbent material like diatomite or sand to contain the spill.[3] |
| 4. Collect the Waste | Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[1] |
| 5. Decontaminate | Clean the spill area thoroughly. For lanreotide acetate, decontamination by scrubbing with alcohol is recommended.[3] |
| 6. Dispose of Cleanup Materials | All contaminated cleaning materials must be placed in the hazardous waste container for proper disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment. Building a strong foundation of safety and compliance is integral to responsible scientific research.
References
Essential Safety and Operational Guide for Handling Somatostatin Acetate
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Somatostatin acetate. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure research environment, and guaranteeing the integrity of experimental outcomes. This compound is a synthetic peptide hormone that requires specific handling procedures to mitigate risks of exposure and contamination.
Hazard Identification and Risk Assessment
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] The toxicological properties have not been thoroughly investigated, and therefore, it should be handled with care, assuming it is a potent compound.[1]
Due to the lack of established Occupational Exposure Limits (OELs), a control banding approach is recommended for handling this compound. Control banding is a method of assigning a compound to a hazard category and corresponding control measures. For potent compounds with limited toxicological data, a conservative approach is necessary.
Occupational Exposure Control Banding for this compound
| Control Band | Occupational Exposure Limit (OEL) Range | Handling Strategy | Required Controls |
| 3 | >1 - 10 µg/m³ | Potent Compound: Use of containment is required for all handling procedures. | - Chemical Fume Hood or Biological Safety Cabinet- Enclosed/Vented Weighing Balance- Local Exhaust Ventilation |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the required PPE.
Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 or EN 166 compliant | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other compatible chemical-resistant gloves.[1][2] | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, as conditions warrant.[1] | Required when handling the powder outside of a ventilated enclosure or when there is a risk of aerosol generation. |
Step-by-Step Handling and Operational Plan
A systematic workflow is crucial for the safe and effective handling of this compound from receipt to disposal.
Experimental Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
